2-Isocyanato-5-methylthiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOUGUHTXIYXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469676 | |
| Record name | 2-Isocyanato-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76536-99-7 | |
| Record name | 2-Isocyanato-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isocyanato-5-methylthiophene: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 2-isocyanato-5-methylthiophene. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound containing a thiophene ring substituted with an isocyanate group at the 2-position and a methyl group at the 5-position. The isocyanate group is a highly reactive electrophile, making this molecule a versatile intermediate for the synthesis of various derivatives.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Methylthien-2-yl isocyanate, 5-Methyl-thiophene-2-isocyanate | [1] |
| CAS Number | 76536-99-7 | [1] |
| Molecular Formula | C₆H₅NOS | [1] |
| Molecular Weight | 139.18 g/mol | [1] |
| Boiling Point | Not experimentally determined; estimated to be in the range of 200-220 °C at atmospheric pressure. | N/A |
| Melting Point | Not experimentally determined. | N/A |
| Density | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in common organic solvents like toluene, THF, acetone, and dichloromethane. Sparingly soluble in water, with likely reaction. | N/A |
Synthesis
The most common and efficient method for the synthesis of aryl isocyanates, including this compound, is the Curtius rearrangement of the corresponding acyl azide.[2][3][4] The synthesis starts from 5-methylthiophene-2-carboxylic acid.
References
An In-depth Technical Guide to 5-methyl-2-thienyl isocyanate (CAS Number: 76536-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methyl-2-thienyl isocyanate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of p38 mitogen-activated protein kinase (MAPK) inhibitors.
Core Compound Properties
5-methyl-2-thienyl isocyanate, also known as 2-isocyanato-5-methylthiophene, is a reactive chemical intermediate.[1][2] Its structure features a thiophene ring, a known pharmacophore, appended with a reactive isocyanate group.[1][2] This combination makes it a valuable reagent for introducing the 5-methyl-2-thienyl moiety into various molecular scaffolds, particularly in the synthesis of urea derivatives with potential therapeutic applications.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 76536-99-7 | [1][2] |
| Molecular Formula | C₆H₅NOS | [1][2] |
| Molecular Weight | 139.18 g/mol | [1][2] |
| Synonyms | This compound, 5-methylthiophen-2-yl isocyanate | [2][4] |
| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids. | [5] |
| Purity | Commercially available for research purposes. | [1] |
Spectroscopic Data
| Spectroscopy | Expected Characteristic Peaks |
| FTIR | Strong, sharp absorption band for the isocyanate group (-N=C=O) typically appears between 2280 and 2240 cm⁻¹.[6][7] |
| ¹H NMR | Signals corresponding to the two aromatic protons on the thiophene ring and the three protons of the methyl group. |
| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring, the methyl group, and the highly deshielded carbon of the isocyanate group. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to its molecular weight. |
Synthesis and Purification
The synthesis of 5-methyl-2-thienyl isocyanate can be achieved through the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide.[1][8] This precursor is accessible from the commercially available 5-methyl-2-thiophenecarboxylic acid.[9][10]
Experimental Protocol: Synthesis of 5-methyl-2-thienyl isocyanate
This two-step protocol is adapted from general procedures for the synthesis of aryl isocyanates via Curtius rearrangement.[8][11]
Step 1: Synthesis of 5-methylthiophene-2-carbonyl azide
-
Materials: 5-methyl-2-thiophenecarboxylic acid, oxalyl chloride or thionyl chloride, dry toluene or dichloromethane, sodium azide, acetone, water.
-
Procedure:
-
In a fume hood, suspend 5-methyl-2-thiophenecarboxylic acid in an excess of oxalyl chloride or thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of dimethylformamide (DMF) and stir the mixture at room temperature or with gentle heating until the evolution of gas ceases and a clear solution is obtained.
-
Carefully remove the excess oxalyl chloride or thionyl chloride under reduced pressure.
-
Dissolve the resulting crude 5-methylthiophene-2-carbonyl chloride in dry acetone.
-
In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.
-
Slowly add the acetone solution of the acid chloride to the stirred aqueous sodium azide solution, maintaining the temperature at 0-5 °C.
-
Continue stirring for 1-2 hours. The product, 5-methylthiophene-2-carbonyl azide, will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Curtius Rearrangement to 5-methyl-2-thienyl isocyanate
-
Materials: 5-methylthiophene-2-carbonyl azide, dry toluene.
-
Procedure:
-
Suspend the dried 5-methylthiophene-2-carbonyl azide in dry toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction by the evolution of nitrogen gas. The rearrangement is typically complete within 1-3 hours.
-
The resulting solution contains 5-methyl-2-thienyl isocyanate and can be used directly in subsequent reactions or purified.
-
Experimental Protocol: Purification
Purification of isocyanates is typically achieved by vacuum distillation.[3]
-
Procedure:
-
After the Curtius rearrangement is complete, cool the reaction mixture to room temperature.
-
Carefully remove the toluene under reduced pressure using a rotary evaporator.
-
Set up a vacuum distillation apparatus.
-
Distill the crude 5-methyl-2-thienyl isocyanate under high vacuum. Collect the fraction at the appropriate boiling point. Due to its reactivity, it is crucial to avoid overheating and exposure to moisture during distillation.
-
Caption: Synthetic pathway to 5-methyl-2-thienyl isocyanate.
Reactivity and Handling
5-methyl-2-thienyl isocyanate is a reactive electrophile. The isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water.[12] It is sensitive to moisture and should be handled under anhydrous conditions to prevent the formation of the corresponding urea derivative through hydrolysis and subsequent reaction with the amine formed.[13] It is incompatible with strong oxidizing agents and amines.[13] Due to its potential toxicity, appropriate personal protective equipment, including gloves and safety glasses, should be used, and all manipulations should be performed in a well-ventilated fume hood.[13]
Application in Drug Development: p38 MAPK Inhibitors
A significant application of 5-methyl-2-thienyl isocyanate is in the synthesis of p38 MAPK inhibitors.[1] The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in various diseases, including arthritis and osteoporosis.[3][13]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines.[11] This activation leads to a signaling cascade that ultimately results in the phosphorylation of various downstream substrates, including transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][11] Inhibition of p38 MAPK can therefore suppress the production of these inflammatory mediators, making it an attractive therapeutic target.[3]
Caption: Simplified p38 MAPK signaling pathway.
Synthesis of Thienyl Urea-Based p38 MAPK Inhibitors
Thienyl ureas have been identified as a class of potent p38 MAPK inhibitors.[3] 5-methyl-2-thienyl isocyanate serves as a key building block for synthesizing these inhibitors. The isocyanate reacts with a suitable amine to form the characteristic urea linkage.
Experimental Protocol: Synthesis of a Thienyl Urea p38 Inhibitor
This protocol describes the general synthesis of a thienyl urea from 5-methyl-2-thienyl isocyanate and a generic amine (R-NH₂).
-
Materials: 5-methyl-2-thienyl isocyanate, a primary or secondary amine (R-NH₂), dry toluene or dichloromethane.
-
Procedure:
-
Dissolve the amine (1.0 equivalent) in dry toluene or dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
To this stirred solution, add a solution of 5-methyl-2-thienyl isocyanate (1.0-1.1 equivalents) in the same dry solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure thienyl urea derivative.
-
Caption: Workflow for thienyl urea p38 inhibitor synthesis.
Conclusion
5-methyl-2-thienyl isocyanate is a versatile and valuable reagent for drug discovery and development, particularly in the synthesis of p38 MAPK inhibitors. Its synthesis via the Curtius rearrangement provides a reliable route to this key intermediate. The high reactivity of the isocyanate group allows for the straightforward incorporation of the 5-methyl-2-thienyl moiety into lead compounds, facilitating the exploration of structure-activity relationships in the quest for novel therapeutics. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. DE19922572A1 - Process for the purification of organic isocyanates, the organic isocyanates thus purified and their use - Google Patents [patents.google.com]
- 3. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. patents.justia.com [patents.justia.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 5-Methyl-2-thiophenecarboxylic acid 99 1918-79-2 [sigmaaldrich.com]
- 10. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 | Benchchem [benchchem.com]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. scienceopen.com [scienceopen.com]
Spectroscopic and Synthetic Profile of 5-methylthiophen-2-isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and synthetic pathway for 5-methylthiophen-2-isocyanate. The information is intended to support research and development activities where this compound is of interest. Due to the limited availability of direct experimental spectra in public databases, this guide combines available mass spectrometry data with predicted infrared and nuclear magnetic resonance spectroscopic data based on analogous compounds and established principles.
Molecular Structure and Properties
5-methylthiophen-2-isocyanate is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and an isocyanate functional group.
| Property | Value |
| Molecular Formula | C₆H₅NOS |
| Molecular Weight | 139.18 g/mol [1] |
| CAS Number | 76536-99-7[1] |
| Canonical SMILES | CC1=CC=C(S1)N=C=O |
Spectroscopic Data
Mass Spectrometry
The gas chromatography-mass spectrometry (GC-MS) data for 5-methylthiophen-2-isocyanate is available and provides key information for its identification.
| Mass Spectrometry Data | |
| Instrument | VG7070E |
| Major Peaks (m/z) | 139 (M+), 111, 84, 58 |
| Source | ARK-2002-12-3a |
Infrared (IR) Spectroscopy (Predicted)
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N=C=O asymmetric stretch | 2280–2240 (very strong, sharp) |
| C–H stretch (aromatic) | 3100–3000 |
| C–H stretch (aliphatic, CH₃) | 2975–2850 |
| C=C stretch (thiophene ring) | 1600–1450 |
| C–S stretch | 800–600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Experimental NMR spectra for 5-methylthiophen-2-isocyanate are not widely published. The following chemical shifts are predicted based on the analysis of similar thiophene derivatives and the known electronic effects of the isocyanate and methyl groups.
¹H NMR (Predicted)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H (position 3) | 6.8–7.0 | Doublet | ~3.5–4.0 |
| Thiophene H (position 4) | 6.6–6.8 | Doublet | ~3.5–4.0 |
| Methyl H (–CH₃) | 2.4–2.6 | Singlet | - |
¹³C NMR (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isocyanate (–N=C=O) | 120–130 |
| Thiophene C2 (attached to NCO) | 135–145 |
| Thiophene C5 (attached to CH₃) | 140–150 |
| Thiophene C3 | 125–130 |
| Thiophene C4 | 120–125 |
| Methyl (–CH₃) | 14–16 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 5-methylthiophen-2-isocyanate.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the neat liquid compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be prepared in a liquid cell.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder (or solvent) is recorded. The sample spectrum is then acquired, typically over a range of 4000–400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5–10 mg of the compound is dissolved in 0.5–0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition :
-
¹H NMR : Standard proton spectra are acquired.
-
¹³C NMR : Proton-decoupled carbon spectra are acquired. A larger number of scans may be necessary due to the low natural abundance of ¹³C.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
-
Data Acquisition : The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the mass-to-charge ratio of the resulting fragments is analyzed.
Synthesis and Characterization Workflow
The synthesis of 5-methylthiophen-2-isocyanate is commonly achieved via the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide. This process involves the thermal decomposition of the acyl azide to the isocyanate with the evolution of nitrogen gas.
Caption: Synthetic and characterization workflow for 5-methylthiophen-2-isocyanate.
References
2-Isocyanato-5-methylthiophene: A Versatile Building Block for Organic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isocyanato-5-methylthiophene is a valuable heterocyclic building block that combines the privileged thiophene scaffold with the highly reactive isocyanate functional group. This unique combination makes it an essential reagent for the synthesis of a diverse range of urea and carbamate derivatives, which are of significant interest in medicinal chemistry. The thiophene moiety is a well-established bioisostere of the benzene ring and is present in numerous FDA-approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The isocyanate group serves as a versatile handle for covalently linking the thiophene core to various nucleophiles, enabling the rapid generation of chemical libraries for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its use in modern organic synthesis and drug development.
Physicochemical Properties
Basic physicochemical data for this compound are crucial for its handling and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅NOS | PubChem[1] |
| Molecular Weight | 139.18 g/mol | PubChem[1] |
| CAS Number | 76536-99-7 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=CC=C(S1)N=C=O | PubChem[1] |
Synthesis of this compound
The most effective and widely used method for the synthesis of aryl and heteroaryl isocyanates is the Curtius rearrangement.[2][3][4] This reaction proceeds through the thermal decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid. The overall synthetic workflow is a robust three-step process.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the three-step synthesis starting from 5-methylthiophene-2-carboxylic acid.
Step 1: Synthesis of 5-Methylthiophene-2-carbonyl Chloride
-
To a stirred solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the mixture at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to 70 °C and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the consumption of the starting carboxylic acid.
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-methylthiophene-2-carbonyl chloride is typically a dark oil and can be used in the next step without further purification.
Step 2: Synthesis of 5-Methylthiophene-2-carbonyl Azide
Caution: Acyl azides can be explosive. Handle with care, avoid heating the neat compound, and use appropriate personal protective equipment.
-
Dissolve the crude 5-methylthiophene-2-carbonyl chloride (1.0 eq) in anhydrous acetone.
-
In a separate flask, dissolve sodium azide (NaN₃) (1.5 eq) in a minimal amount of water and cool the solution in an ice bath to 0-5 °C.
-
Slowly add the acetone solution of the acyl chloride to the vigorously stirred, cold sodium azide solution.
-
Continue stirring at 0-5 °C for 1-2 hours. The formation of the acyl azide is often indicated by the formation of a precipitate.
-
Extract the product into a cold, non-halogenated organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. The acyl azide solution should be used immediately in the next step. Do not attempt to isolate the acyl azide by removing the solvent.
Step 3: Curtius Rearrangement to this compound
-
Carefully transfer the dried organic solution of 5-methylthiophene-2-carbonyl azide into a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the solution to reflux (the temperature will depend on the solvent used, e.g., ~80-110 °C for toluene). The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
The reaction is typically complete within 1-3 hours. The formation of the isocyanate can be confirmed by IR spectroscopy, looking for the appearance of a strong, sharp absorption band in the region of 2250–2270 cm⁻¹.
-
The resulting solution containing this compound can be used directly in subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which can be purified by vacuum distillation if necessary.
Reactivity and Applications in Organic Synthesis
The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block. The primary reactions involve the addition of amines to form ureas and alcohols to form carbamates.
Synthesis of Urea Derivatives
The reaction of this compound with primary or secondary amines is typically rapid and high-yielding, often proceeding at room temperature or below without the need for a catalyst.[5] These urea derivatives are of high interest in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[6]
Caption: Reaction of this compound with amines to form ureas.
Quantitative Data for Representative Thiophene-Urea Syntheses
While specific data for this compound is limited, the following data for the closely related 2-thienyl isocyanate provides a strong indication of expected yields and reaction times.[5] The methyl group is not expected to significantly alter the reactivity of the isocyanate.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | p-Toluidine | 1-(Thiophen-2-yl)-3-(p-tolyl)urea | 2 | 95 |
| 2 | Aniline | 1-Phenyl-3-(thiophen-2-yl)urea | 2.5 | 92 |
| 3 | Benzylamine | 1-Benzyl-3-(thiophen-2-yl)urea | 3 | 94 |
| 4 | Piperidine | (Piperidin-1-yl)(thiophen-2-yl)methanone | 1.5 | 98 |
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-3-(5-methylthiophen-2-yl)urea
-
In a dry round-bottom flask under an inert atmosphere, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold DCM, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Synthesis of Carbamate Derivatives
The reaction with alcohols or phenols to form carbamates (urethanes) is generally slower than the reaction with amines and often requires elevated temperatures and a catalyst, such as dibutyltin dilaurate (DBTDL) or a tertiary amine like triethylamine (TEA).[5] Carbamates are another critical functional group in pharmaceuticals, often used as prodrugs or as stable linkers.[7]
Caption: Catalytic synthesis of carbamates from this compound.
Experimental Protocol: Synthesis of Phenyl (5-methylthiophen-2-yl)carbamate
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add phenol (1.0 eq), anhydrous toluene, and a catalytic amount of dibutyltin dilaurate (DBTDL).
-
Heat the mixture to 80 °C with stirring.
-
Add this compound (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction at 80 °C and monitor its progress using TLC. The reaction may take 6-12 hours to complete.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure carbamate.
Role in Drug Discovery
The strategic combination of the thiophene ring and the isocyanate functional group makes this compound a powerful tool for drug discovery professionals.
Caption: Role of this compound in library synthesis for drug discovery.
-
Privileged Scaffold : The thiophene ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel. Its inclusion can enhance biological activity and improve ADME (absorption, distribution, metabolism, and excretion) properties.
-
Covalent Inhibitors : The high reactivity of the isocyanate group can be harnessed to design covalent inhibitors. These molecules form a permanent bond with nucleophilic residues (e.g., cysteine, serine, or lysine) in the active site of a target protein, leading to high potency and a prolonged duration of action.
-
Linker Chemistry : In the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the isocyanate can form stable urea or carbamate linkages, connecting the pharmacophore to a linker or another molecular entity.
-
Rapid Library Generation : The straightforward and high-yielding nature of its reactions allows for the rapid synthesis of large libraries of derivatives for high-throughput screening, accelerating the hit-to-lead optimization process. Various urea and thiourea derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][8][9][10]
Spectroscopic Characterization Data (Predicted)
While experimental spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on known data for similar compounds.
| Spectroscopy | Functional Group | Expected Characteristic Signal |
| FT-IR | Isocyanate (-N=C=O) | Strong, sharp absorption at ~2250-2270 cm⁻¹ |
| C-H (thiophene ring) | ~3100 cm⁻¹ | |
| C-H (methyl) | ~2950-2850 cm⁻¹ | |
| ¹H NMR | Thiophene H (position 3) | Doublet, ~6.8-7.0 ppm |
| Thiophene H (position 4) | Doublet, ~6.6-6.8 ppm | |
| Methyl (-CH₃) | Singlet, ~2.5 ppm | |
| ¹³C NMR | Isocyanate (-N=C=O) | ~125-130 ppm |
| Thiophene C (C2, C5) | ~130-150 ppm | |
| Thiophene C (C3, C4) | ~120-130 ppm | |
| Methyl (-CH₃) | ~15 ppm |
Safety Information
Isocyanates are toxic and are known respiratory and skin sensitizers.[1] They are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing gloves, safety glasses, and a lab coat, are mandatory when handling this compound.
References
- 1. This compound | C6H5NOS | CID 11629619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Potential Applications of 2-Isocyanato-5-methylthiophene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of privileged scaffolds in drug design is a cornerstone of modern medicinal chemistry. The thiophene ring, a five-membered sulfur-containing heterocycle, is widely recognized as such a scaffold, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for diverse and favorable interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
This technical guide focuses on the potential applications of a specific thiophene derivative, 2-isocyanato-5-methylthiophene . The introduction of a highly reactive isocyanate group at the 2-position of the 5-methylthiophene core provides a versatile chemical handle for the synthesis of a wide array of novel chemical entities with significant potential for drug discovery and development. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, primarily forming urea and carbamate linkages, respectively.[2][3] This reactivity allows for the facile covalent modification of biomolecules or the straightforward synthesis of compound libraries for screening.
This document will provide an in-depth overview of the potential applications of this compound in medicinal chemistry, focusing on the synthesis of bioactive derivatives, their potential biological activities supported by data from closely related compounds, and detailed experimental protocols.
Synthesis of Bioactive Derivatives: The Urea Linkage
The primary and most direct application of this compound in medicinal chemistry is its use as an electrophilic building block for the synthesis of substituted ureas. The reaction of the isocyanate with a primary or secondary amine is typically a rapid and high-yielding transformation that proceeds under mild conditions, making it an ideal method for generating diverse compound libraries.[2][4]
The resulting urea moiety is a key structural feature in many approved drugs, as it can act as a rigid linker and a potent hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[3]
Experimental Protocol: General Synthesis of N,N'-Substituted Ureas from this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The typical concentration is 0.1-0.5 M.
-
Isocyanate Addition: Under stirring, add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.[5] For highly exothermic reactions, the addition can be performed at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours, depending on the nucleophilicity of the amine.[5]
-
Work-up and Isolation:
-
If a precipitate forms upon completion of the reaction, the solid product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[2]
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Potential Therapeutic Applications and Supporting Data
While specific biological data for derivatives of this compound are not extensively available in the public domain, the well-documented activities of structurally similar thiophene-based ureas and carboxamides provide a strong basis for inferring their potential therapeutic applications.
Anticancer Activity
Thiophene derivatives have shown significant promise as anticancer agents. The urea functional group is a common feature in many kinase inhibitors, a major class of anticancer drugs. The following table summarizes the cytotoxic activity of several thiophene-based urea and carboxamide derivatives against various cancer cell lines. This data suggests that derivatives of this compound could exhibit similar cytotoxic profiles.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [1] |
| N-(4-acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamide | HepG2 | ~3.9 | [1] |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | 0.8 | [1] |
| Thiophene carboxamide derivative 2b | Hep3B | 5.46 | [1] |
| Thiophene carboxamide derivative 2e | Hep3B | 12.58 | [1] |
| N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea derivative 9e | U937 | 16.23 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6][8]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6][8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities. The synthesis of novel urea derivatives from this compound presents a promising strategy for the development of new antibacterial and antifungal agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]
Materials:
-
Bacterial or fungal strains to be tested
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (derivatives of this compound)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[10]
-
Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours for bacteria.[9]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Signaling Pathways and Mechanisms of Action
Thiophene-based compounds have been shown to modulate various signaling pathways implicated in disease. For instance, several thiophene derivatives have been identified as inhibitors of kinases within the RAS-RAF-MEK-ERK pathway, a critical signaling cascade that is often hyperactivated in cancer.[1] Inhibition of this pathway can block tumor cell proliferation.
Visualizations
Synthetic and Screening Workflow
Caption: A generalized workflow for the synthesis and screening of bioactive urea derivatives.
Inhibition of the MEK Signaling Pathway
Caption: Potential inhibition of the MEK signaling pathway by thiophene-based urea derivatives.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its inherent reactivity, combined with the privileged nature of the thiophene scaffold, provides a powerful platform for the synthesis of novel bioactive compounds. The primary application lies in the straightforward synthesis of urea derivatives, which have the potential to exhibit a range of therapeutic activities, most notably as anticancer and antimicrobial agents. The provided experimental protocols for synthesis and biological evaluation, along with the supporting data from related compounds, offer a solid foundation for researchers to explore the full potential of this promising chemical entity in the development of new therapeutics. Further investigation into the synthesis and biological profiling of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of the thiophene scaffold, a privileged pharmacophore in medicinal chemistry, with the highly reactive isocyanate functional group presents a promising frontier in the discovery of novel therapeutic agents. Thiophene, a sulfur-containing heterocycle, is a core component of numerous FDA-approved drugs, valued for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] The isocyanate group (–N=C=O), a potent electrophile, serves as a versatile synthetic handle for forming stable urea and carbamate linkages, making it invaluable for developing covalent inhibitors and complex molecular architectures.[2] This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of novel thiophene-based isocyanates, with a focus on their emerging role in oncology and the development of targeted therapies.[1]
Synthesis of Thiophene-Based Isocyanates
The most effective and widely adopted method for the synthesis of thiophene-based isocyanates is the Curtius rearrangement of a corresponding thiophenecarbonyl azide.[1] This reaction is lauded for its efficiency, tolerance of various functional groups, and stereochemical retention, proceeding through a concerted mechanism to yield the desired isocyanate.[3][4]
The general synthetic workflow commences with a thiophenecarboxylic acid, which is first converted to a reactive acyl derivative, such as an acyl chloride or acyl azide. The acyl azide is then subjected to thermal or photochemical rearrangement to furnish the thiophene-based isocyanate.[1]
Experimental Protocols
1. Synthesis of Thiophene-2-carbonyl Azide
This protocol describes the formation of the key acyl azide intermediate from thiophene-2-carbonyl chloride.[1]
-
Materials: Thiophene-2-carbonyl chloride, sodium azide (NaN₃), acetone, water.
-
Procedure:
-
Dissolve thiophene-2-carbonyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath (0-5 °C).
-
Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours. The product, thiophene-2-carbonyl azide, will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1]
-
2. Synthesis of 2-Thienyl Isocyanate via Thermal Curtius Rearrangement
This protocol outlines the thermal rearrangement of the synthesized acyl azide to the isocyanate.[1]
-
Materials: Thiophene-2-carbonyl azide, anhydrous toluene.
-
Procedure:
-
Suspend thiophene-2-carbonyl azide in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the suspension to reflux (approximately 110 °C).
-
Monitor the reaction progress by the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.
-
The resulting solution of 2-thienyl isocyanate in toluene can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to isolate the isocyanate.[1]
-
Safety Precaution: Acyl azides are potentially explosive and toxic. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield. Avoid contact with metals.[5]
Characterization Data
The characterization of thiophene-based isocyanates and their precursors is crucial for confirming their identity and purity. Infrared (IR) spectroscopy is particularly useful for monitoring the conversion of the acyl azide to the isocyanate.
| Compound | Functional Group | IR Absorption (cm⁻¹) | Reference |
| Thiophene-2-carbonyl azide | Acyl Azide (N₃) | ~2150 | [6] |
| 2-Thienyl isocyanate | Isocyanate (NCO) | ~2275-2285 | [6] |
| 5-Methyl-2-thienyl isocyanate | Isocyanate (NCO) | Not Specified | [6] |
Table 1: Key Infrared (IR) Spectroscopic Data.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For selenophene-2-carbonyl azide, a related heterocyclic compound, the following ¹H and ¹³C NMR data have been reported, which can serve as a reference.
| Compound | Nucleus | Chemical Shift (δ ppm) | Reference |
| Selenophene-2-carbonyl azide | ¹H | 8.39 (dd, J=5.5, 1.3 Hz), 8.08 (dd, J=4.0, 1.3 Hz), 7.37 (dd, J=5.5, 4.0 Hz) | [6] |
| Selenophene-2-carbonyl azide | ¹³C | 168.1, 141.6, 141.5, 137.3, 131.2 | [6] |
| 2,5-dibromotellurophene | ¹H | 7.34 (s) | [7] |
| 2,5-dibromotellurophene | ¹³C | 140.23, 109.75 | [7] |
Table 2: Representative NMR Spectroscopic Data for a Related Heterocyclic Azide and a Dihalogenated Tellurophene.
Applications in Drug Discovery
Thiophene-based compounds, including derivatives of isocyanates, have demonstrated significant potential in oncology by modulating key signaling pathways implicated in cancer cell proliferation and survival.[1] The high reactivity of the isocyanate group makes it an ideal functional group for the design of covalent inhibitors that can form a permanent bond with target proteins, leading to enhanced potency and duration of action.[2]
Targeting the RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.[8] Thiophene-based compounds have been identified as potent inhibitors of MEK, a key kinase in this pathway.[1]
Anticancer Activity of Thiophene-Urea Derivatives
The reaction of thiophene-based isocyanates with amines yields urea derivatives, a class of compounds that has shown significant anticancer activity.[9] These derivatives have been evaluated against various cancer cell lines, demonstrating their potential as therapeutic agents.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylaminopyrimidine-urea hybrid (Compound 10) | Huh7 (Liver) | 0.9 | [2] |
| Phenylaminopyrimidine-urea hybrid (Compound 19) | Huh7 (Liver) | 0.8 | [2] |
| Phenylaminopyrimidine-urea hybrid (Compound 30) | Huh7 (Liver) | 1.6 | [2] |
| Bis-chalcone with thiophene (Compound 5a) | MCF7 (Breast) | 7.87 | [10] |
| Bis-chalcone with thiophene (Compound 5b) | MCF7 (Breast) | 4.05 | [10] |
| Bis-chalcone with thiophene (Compound 5a) | HCT116 (Colon) | 18.10 | [10] |
| Bis-chalcone with thiophene (Compound 9a) | HCT116 (Colon) | 17.14 | [10] |
| Iso(thio)cyanate Derivative | HepG2 (Liver) | Varies | [11] |
| Iso(thio)cyanate Derivative | MCF-7 (Breast) | Varies | [11] |
Table 3: In Vitro Anticancer Activity (IC₅₀) of Representative Thiophene-Based Compounds.
Conclusion
Novel thiophene-based isocyanates represent a versatile and promising class of compounds for drug discovery and development. Their synthesis, primarily through the robust Curtius rearrangement, is well-established, providing a reliable route to these valuable intermediates. The inherent reactivity of the isocyanate functionality, combined with the proven biological significance of the thiophene scaffold, makes these compounds powerful building blocks for the design of targeted therapies, particularly in the realm of oncology. Further exploration of their synthesis, derivatization, and biological evaluation is warranted to fully unlock their therapeutic potential.
References
- 1. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity, toxicity evaluation and molecular docking studies of novel phenylaminopyrimidine-(thio)urea hybrids as potential kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Computational Scrutiny of Thiophene Isocyanate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the computational methodologies employed to investigate the stability of thiophene isocyanates. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science, and understanding the stability of their isocyanate derivatives is crucial for predicting reactivity, designing novel molecules, and ensuring the developability of new chemical entities. This document outlines the theoretical approaches, summarizes key stability metrics, and provides detailed computational protocols.
Introduction to Thiophene Isocyanate Stability
Thiophene isocyanates, existing as 2-thienyl isocyanate and 3-thienyl isocyanate, are reactive intermediates and building blocks in organic synthesis. Their stability is governed by the conformational arrangement of the isocyanate group relative to the thiophene ring. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to probe the subtle energetic differences between various conformers and the rotational barriers that separate them. These theoretical insights are paramount for understanding their reactivity and potential degradation pathways.[1][2]
Computational Methodologies
The stability of thiophene isocyanates is primarily investigated through quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for such studies, offering a good balance between accuracy and computational cost.[1][2][3]
Core Computational Approach
A typical computational workflow for assessing the stability of thiophene isocyanates involves the following steps:
-
Geometry Optimization: The three-dimensional structures of different conformers of 2- and 3-thienyl isocyanate are optimized to find their lowest energy arrangements.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets.
-
Transition State Search: To determine the rotational barriers between conformers, a search for the transition state structure connecting them is performed. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the found transition state correctly connects the two desired conformers.
Data on Conformational Stability
The stability of thiophene isocyanates is dictated by the rotational preference of the isocyanate group. For both 2- and 3-thienyl isocyanate, two primary planar conformers can be envisioned: a syn and an anti form (or cis and trans), depending on the orientation of the N=C=O group relative to the sulfur atom of the thiophene ring. Computational studies on analogous thiophenecarboxaldehydes have shown that one conformer is typically more stable than the other, with a discernible energy barrier to rotation.[4]
| Compound | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| 2-Thienyl Isocyanate (Analog) | syn (O=C=N-C-S cis) | 0.00 (Hypothesized) | ~8-12 (Estimated) |
| anti (O=C=N-C-S trans) | > 0 (Hypothesized) | ||
| 3-Thienyl Isocyanate (Analog) | syn (O=C=N-C-C-S cis) | > 0 (Hypothesized) | ~7-10 (Estimated) |
| anti (O=C=N-C-C-S trans) | 0.00 (Hypothesized) |
Note: The data presented here is based on analogies with other substituted thiophenes and represents expected trends. Specific values for thiophene isocyanates would require dedicated computational studies.
Experimental Protocols: A Computational Approach
This section details the computational "experimental" protocols for determining the relative stability and rotational barriers of thiophene isocyanates.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Software: Gaussian 09 or 16
-
Method: B3LYP Density Functional Theory
-
Basis Set: 6-311++G(d,p)
-
Procedure:
-
Build the initial structures for the syn and anti conformers of 2- and 3-thienyl isocyanate.
-
Perform a geometry optimization for each conformer using the Opt keyword.
-
Following optimization, perform a frequency calculation at the same level of theory using the Freq keyword to verify the nature of the stationary point and to obtain thermal corrections.
-
-
Analysis: The relative energies of the conformers are determined by comparing their total electronic energies, corrected for zero-point vibrational energy (ZPVE).
Protocol 2: Rotational Barrier Calculation
-
Software: Gaussian 09 or 16
-
Method: B3LYP/6-311++G(d,p)
-
Procedure:
-
Identify the dihedral angle defining the rotation of the isocyanate group.
-
Perform a relaxed potential energy surface scan by systematically varying this dihedral angle (e.g., in 10-degree increments) and optimizing the rest of the molecular geometry at each step.
-
Alternatively, for a more precise transition state, use the optimized conformers as starting points for a transition state search using the Opt=(TS,CalcFC,NoEigentest) keyword.
-
-
Analysis: The rotational barrier is calculated as the energy difference between the highest energy point on the rotational profile (the transition state) and the energy of the most stable conformer.
Visualizations
The following diagrams illustrate key concepts in the computational study of thiophene isocyanate stability.
Caption: A flowchart of the computational steps to determine the stability of thiophene isocyanate conformers.
Caption: A representation of the syn and anti conformers of 2-thienyl isocyanate.
Conclusion
Computational studies provide indispensable insights into the stability of thiophene isocyanates. By employing well-established DFT methods, researchers can accurately predict the preferred conformations and the energy barriers to internal rotation. This information is critical for understanding the reactivity of these compounds and for the rational design of novel thiophene-based molecules in drug discovery and materials science. The protocols and conceptual frameworks outlined in this guide offer a solid foundation for conducting such theoretical investigations.
References
- 1. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Isocyanato-5-methylthiophene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isocyanato-5-methylthiophene, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identifiers and synonyms, physical and chemical properties, a detailed experimental protocol for its synthesis, and its reactivity profile. Due to the limited publicly available information on the specific biological signaling pathways for this compound, this guide presents its synthetic and reactive pathways as a logical framework for its application in research and drug development.
Chemical Identifiers and Synonyms
This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a reactive isocyanate group makes it a valuable building block in the synthesis of various organic molecules.
Table 1: Chemical Identifiers for this compound [1]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 76536-99-7 |
| PubChem CID | 11629619 |
| Molecular Formula | C₆H₅NOS |
| Molecular Weight | 139.18 g/mol |
| InChI | InChI=1S/C6H5NOS/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 |
| InChIKey | TYOUGUHTXIYXLR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(S1)N=C=O |
| European Community (EC) Number | 880-181-8 |
A variety of synonyms are used in literature and commercial listings to refer to this compound.
Table 2: Synonyms for this compound [1]
| Synonym |
| 5-Methylthien-2-yl isocyanate |
| 5-Methyl-thiophene-2-isocyanate |
| Thiophene, 2-isocyanato-5-methyl- |
| 2-isocyanato-5-methyl-thiophene |
| 5-methylthiophen-2-isocyanate |
| 5-methyl-2-thienyl isocyanate |
Physicochemical and Hazard Data
Understanding the physical properties and hazard profile of this compound is crucial for its safe handling and application in experimental settings.
Table 3: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 139.18 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 139.00918 g/mol |
| Monoisotopic Mass | 139.00918 g/mol |
| Topological Polar Surface Area | 57.7 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 142 |
Table 4: GHS Hazard Classification [1]
| Hazard Statement Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
Synthesis of this compound
The primary route for the synthesis of this compound is the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide. This two-step process begins with the conversion of 5-methyl-2-thiophenecarboxylic acid to its corresponding acyl chloride, followed by reaction with an azide salt to form the acyl azide. Subsequent thermal rearrangement of the acyl azide yields the desired isocyanate.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1a: Synthesis of 5-Methylthiophene-2-carbonyl chloride
-
To a solution of 5-methyl-2-thiophenecarboxylic acid (1.0 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methylthiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 1b: Synthesis of 5-Methylthiophene-2-carbonyl azide
-
Dissolve the crude 5-methylthiophene-2-carbonyl chloride in acetone and cool the solution in an ice bath.
-
Separately, prepare a solution of sodium azide (1.5 equivalents) in water.
-
Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours. The product, 5-methylthiophene-2-carbonyl azide, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound via Curtius Rearrangement [2]
-
Suspend the dried 5-methylthiophene-2-carbonyl azide in anhydrous toluene.
-
Heat the suspension to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
The progress of the reaction can be monitored by the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak around 2135 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).[2]
-
The reaction is typically complete within 1-2 hours.[2]
-
The resulting solution of this compound in toluene can be used directly in subsequent reactions, or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.
Reactivity and Potential Applications
The isocyanate functional group is a highly reactive electrophile that readily reacts with a variety of nucleophiles. This reactivity makes this compound a versatile intermediate for the synthesis of a wide range of derivatives, including ureas, carbamates, and thiocarbamates.
Caption: Key nucleophilic addition reactions of this compound.
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets. One notable application mentioned in commercial literature is the use of 5-methylthien-2-yl isocyanate in the preparation of p38 kinase inhibitors.[3] However, detailed studies on the direct biological activity and specific signaling pathway modulation by this compound are not currently available in the public domain.
Conclusion
This compound is a readily accessible and highly reactive chemical intermediate. Its synthesis is straightforward, primarily relying on the robust Curtius rearrangement. The combination of the biologically significant thiophene core with the versatile isocyanate handle makes this compound a valuable tool for medicinal chemists and researchers in drug discovery. While specific data on its interaction with biological signaling pathways is lacking, its utility as a synthetic building block for creating libraries of novel compounds for biological screening is evident. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in drug development.
References
Introduction to isocyanate-based multicomponent reactions
An In-depth Technical Guide to Isocyanate-Based Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[1] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, fewer purification steps, lower waste generation, and often higher overall yields.[2] MCRs are exceptionally valuable in drug discovery and medicinal chemistry as they allow for the rapid generation of large, structurally diverse libraries of complex molecules from a small set of readily available building blocks.[3] This high degree of molecular diversity is crucial for exploring chemical space and identifying novel therapeutic leads.[2]
Isocyanates and their structural isomers, isocyanides, are exceptionally versatile reagents in the MCR toolkit.[2][3] The unique reactivity of the isocyanate group (R–N=C=O), which can react with a wide array of nucleophiles, makes it a powerful component for constructing complex molecular architectures such as carbamates, ureas, and amides.[2][4] This guide provides a detailed exploration of the core principles, mechanisms, and applications of isocyanate-based MCRs, with a focus on their utility in modern drug development.
Key Isocyanate-Based and Related MCRs
While classic MCRs often utilize isocyanides, a growing and powerful class of reactions employs isocyanates directly as the key building block. This section details the mechanisms and applications of prominent examples.
Isocyanate-Driven Biginelli-Like Reaction
The traditional Biginelli reaction is a well-established MCR that combines an aldehyde, a β-ketoester, and urea under acidic conditions to produce dihydropyrimidinones.[5] A significant advancement involves the substitution of the aldehyde component with an aromatic isocyanate, which dramatically expands the scope and versatility of the reaction.[2] This variant allows for the synthesis of N-aryl cytimidine derivatives, which are valuable heterocyclic scaffolds in medicinal chemistry.[2]
Reaction Mechanism: In a base-mediated approach, the reaction is initiated by the nucleophilic attack of the enolate of ethyl acetoacetate onto the isocyanate. The resulting adduct then undergoes cyclization with a urea derivative (or thiourea/guanidine) to form the final heterocyclic product.
References
- 1. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
Thiophene: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold." Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide array of approved therapeutic agents, spanning diverse disease areas. This technical guide provides a comprehensive overview of the thiophene core in drug discovery, detailing its fundamental properties, synthesis, biological activities with quantitative data, and its interaction with key signaling pathways.
Physicochemical Properties and Bioisosterism
The success of the thiophene scaffold in drug design can be largely attributed to its role as a bioisostere of the phenyl ring. While similar in size, the thiophene ring possesses distinct electronic properties due to the presence of the sulfur atom, which influences its interactions with biological targets and its metabolic profile.
Table 1: Core Physicochemical Properties of Thiophene
| Property | Value | Reference |
| Molecular Formula | C4H4S | [General Knowledge] |
| Molecular Weight | 84.14 g/mol | [General Knowledge] |
| Melting Point | -38 °C | [General Knowledge] |
| Boiling Point | 84 °C | [General Knowledge] |
| pKa | Weakly basic | [General Knowledge] |
| LogP | 1.81 | [General Knowledge] |
| Solubility | Insoluble in water, soluble in organic solvents | [General Knowledge] |
Synthesis of Thiophene-Containing Compounds
A variety of synthetic methods have been developed for the construction of the thiophene ring, allowing for the introduction of diverse substituents and the fine-tuning of molecular properties.
Gewald Synthesis of 2-Aminothiophenes
One of the most widely employed methods for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a convergent and efficient route to this important class of intermediates.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reagents:
-
2-Butanone (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Morpholine (0.5 equivalents)
-
Ethanol (solvent)
-
-
Procedure:
-
To a stirred solution of 2-butanone and ethyl cyanoacetate in ethanol at room temperature, add morpholine.
-
After a short period of stirring, add elemental sulfur in one portion.
-
The reaction mixture is then heated to 50-60 °C and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Synthesis of Olanzapine
Olanzapine, an atypical antipsychotic, features a thienobenzodiazepine core. Its synthesis involves a multi-step sequence.
Experimental Protocol: Synthesis of Olanzapine
This protocol outlines a common synthetic route.
-
Step 1: Synthesis of 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1][2]benzodiazepine
-
A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and an excess of piperazine in a suitable solvent (e.g., toluene or xylene) is heated at reflux for several hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration and purified.
-
-
Step 2: N-methylation to yield Olanzapine
-
The product from Step 1 is dissolved in a suitable solvent (e.g., dimethylformamide).
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is added in the presence of a base (e.g., potassium carbonate).
-
The reaction is stirred at room temperature or slightly elevated temperature until completion.
-
The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield olanzapine.[3]
-
Synthesis of Raltitrexed
Raltitrexed is a quinazoline folate analogue antimetabolite. Its synthesis is a complex process.
Experimental Protocol: Synthesis of Raltitrexed
This is a simplified overview of a potential synthetic approach.
-
Step 1: Synthesis of the Thiophene Moiety
-
The synthesis begins with the construction of a suitably substituted thiophene-2-carbonyl compound. This can be achieved through various methods, including the acylation of a pre-functionalized thiophene.
-
-
Step 2: Coupling with the Glutamic Acid Moiety
-
Step 3: Introduction of the Quinazoline Moiety
-
The precursor containing the thiophene and glutamic acid portions is then coupled with a pre-synthesized 6-(bromomethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivative. This is typically achieved via a nucleophilic substitution reaction where the secondary amine on the thiophene ring displaces the bromine atom.
-
-
Step 4: Deprotection
-
Finally, any protecting groups on the glutamic acid moiety are removed under appropriate conditions (e.g., hydrolysis of the esters) to yield raltitrexed.
-
Quantitative Biological Data of Thiophene-Containing Drugs
The following tables summarize key quantitative data for a selection of FDA-approved drugs that feature a thiophene scaffold, highlighting their potency and pharmacokinetic profiles.
Table 2: In Vitro Activity of Thiophene-Containing Drugs
| Drug | Target(s) | Assay Type | IC50 / Ki | Cell Line / Enzyme | Reference |
| Olanzapine | Dopamine D2 Receptor | Radioligand Binding | Ki: 1.1 nM | Human D2 Receptor | [General Knowledge] |
| Serotonin 5-HT2A Receptor | Radioligand Binding | Ki: 4 nM | Human 5-HT2A Receptor | [General Knowledge] | |
| Raltitrexed | Thymidylate Synthase | Enzyme Inhibition | Ki: 54 nM | Human Thymidylate Synthase | [6] |
| Tiaprofenic Acid | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50: 2.3 µM | Ovine COX-2 | [General Knowledge] |
| Sorafenib | VEGFR-2, PDGFR-β, Raf-1 | Kinase Inhibition | IC50: 90 nM, 58 nM, 6 nM | Recombinant Enzymes | [General Knowledge] |
| Lapatinib | EGFR, HER2 | Kinase Inhibition | IC50: 10.8 nM, 9.2 nM | Recombinant Enzymes | [General Knowledge] |
Table 3: Pharmacokinetic Parameters of Thiophene-Containing Drugs
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism | Excretion | Reference |
| Olanzapine | ~60 (oral) | 93 | 21-54 | Hepatic (CYP1A2, 2D6) | 57% Urine, 30% Feces | [7] |
| Raltitrexed | N/A (IV) | 93 | 2-3 (initial), >100 (terminal) | Polyglutamation | Primarily renal | [General Knowledge] |
| Tiaprofenic Acid | >90 | >98 | 2 | Hepatic | Renal | [General Knowledge] |
| Sorafenib | 38-49 | 99.5 | 25-48 | Hepatic (CYP3A4, UGT1A9) | Feces (77%), Urine (19%) | [General Knowledge] |
| Lapatinib | Variable | >99 | 24 | Hepatic (CYP3A4, 3A5) | Primarily Feces | [General Knowledge] |
Signaling Pathways and Experimental Workflows
The versatility of the thiophene scaffold allows it to interact with a wide range of biological targets, thereby modulating various signaling pathways implicated in disease.
Raltitrexed and Thymidylate Synthase Inhibition
Raltitrexed exerts its anticancer effect by inhibiting thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway. This leads to "thymineless death" in rapidly dividing cancer cells.[2][6][8]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 4. Synthesis and biological activity of raltitrexed-carrier conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inits.at [inits.at]
- 7. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Olanzapine? [synapse.patsnap.com]
Methodological & Application
Synthesis of 2-isocyanato-5-methylthiophene from 5-methylthiophene-2-carboxylic acid
Application Notes and Protocols for the Synthesis of 2-Isocyanato-5-methylthiophene
Introduction
The synthesis of this compound from 5-methylthiophene-2-carboxylic acid is a key transformation for the development of novel pharmaceutical and agrochemical compounds. The isocyanate functional group is a versatile building block that can readily react with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. The thiophene scaffold is a prevalent heterocycle in many biologically active molecules. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Curtius rearrangement, a reliable method for converting carboxylic acids to isocyanates.[1][2][3][4][5]
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3] This reaction is known for its high tolerance of various functional groups and for proceeding with retention of the stereochemistry of the migrating group.[1][2] Two primary methodologies are presented: a classical two-step approach and a more modern one-pot procedure.
Synthetic Pathways
The conversion of 5-methylthiophene-2-carboxylic acid to this compound can be efficiently achieved via the Curtius rearrangement. This can be approached in two ways:
-
Two-Step Protocol: This method involves the initial conversion of the carboxylic acid to an acyl chloride, followed by the reaction with an azide source (e.g., sodium azide) to form the acyl azide intermediate. Subsequent thermal rearrangement of the acyl azide yields the desired isocyanate.[6]
-
One-Pot Protocol using Diphenylphosphoryl Azide (DPPA): This streamlined approach combines the activation of the carboxylic acid and the azide formation in a single reaction vessel, avoiding the isolation of the potentially explosive acyl azide intermediate.[1][7]
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established methods for the Curtius rearrangement of thiophene-2-carboxylic acid and are expected to be directly applicable to 5-methylthiophene-2-carboxylic acid.[1][6]
Protocol 1: Two-Step Synthesis via Acyl Chloride
Step 1a: Synthesis of 5-Methylthiophene-2-carbonyl Chloride
-
Materials: 5-methylthiophene-2-carboxylic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 5-methylthiophene-2-carboxylic acid, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.15 equivalents) to the mixture. The reaction is exothermic and will release SO₂ and HCl gas, so it should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to 65 °C and stir until the reaction is complete (monitoring by GC/MS is recommended).
-
After cooling, purify the resulting 5-methylthiophene-2-carbonyl chloride by vacuum distillation.[6]
-
Step 1b: Synthesis of 5-Methylthiophene-2-carbonyl Azide and Rearrangement
-
Materials: 5-methylthiophene-2-carbonyl chloride, sodium azide (NaN₃), acetone.
-
Procedure:
-
Dissolve the 5-methylthiophene-2-carbonyl chloride in acetone and cool the solution in an ice bath.
-
Slowly add a solution of sodium azide in water to the cooled acetone solution with vigorous stirring.
-
Continue stirring at a low temperature for 1-2 hours.[6]
-
The acyl azide can be extracted with an organic solvent. Caution: Acyl azides can be explosive and should be handled with care. It is often preferable to proceed to the next step without isolation.[8]
-
To initiate the Curtius rearrangement, the solution containing the acyl azide is carefully heated in an inert, high-boiling solvent (e.g., anhydrous toluene). The rearrangement is typically accompanied by the evolution of nitrogen gas.[1]
-
Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[1][8]
-
Once the reaction is complete, the this compound can be purified, for example, by vacuum distillation.[8]
-
Protocol 2: One-Pot Synthesis using Diphenylphosphoryl Azide (DPPA)
This is a more convenient and safer method that avoids the isolation of the acyl azide.
-
Materials: 5-methylthiophene-2-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (Et₃N), and anhydrous toluene.
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon), add 5-methylthiophene-2-carboxylic acid (1.0 eq) and dry toluene (to a concentration of approximately 0.1 M).
-
Add triethylamine (3.0 eq) to the stirred solution at room temperature.
-
Slowly add diphenylphosphoryl azide (1.5 eq) to the mixture.
-
Stir at room temperature for 30-60 minutes to form the acyl azide intermediate.
-
Heat the reaction mixture to reflux (approximately 90-110 °C). The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹). The reaction is usually complete within 2-4 hours.[1]
-
After completion, the reaction mixture can be worked up and the this compound purified, typically by vacuum distillation.
-
Data Presentation
The following tables summarize the key reagents and reaction conditions for the synthesis of this compound.
Table 1: Reagents for the Synthesis of this compound
| Reagent | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Starting Material | 5-Methylthiophene-2-carboxylic acid | 5-Methylthiophene-2-carboxylic acid |
| Activating Agent | Thionyl chloride (SOCl₂) | Diphenylphosphoryl azide (DPPA) |
| Azide Source | Sodium azide (NaN₃) | Diphenylphosphoryl azide (DPPA) |
| Base | - | Triethylamine (Et₃N) |
| Solvent | Acetone/Water, Toluene | Anhydrous Toluene |
| Catalyst | N,N-Dimethylformamide (DMF) | - |
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Step 1a: Acyl Chloride Formation | ||
| Temperature | 65 °C | - |
| Duration | Completion (monitored) | - |
| Step 1b: Acyl Azide Formation | ||
| Temperature | 0 °C to low temperature | Room Temperature |
| Duration | 1-2 hours | 30-60 minutes |
| Curtius Rearrangement | ||
| Temperature | Reflux in high-boiling solvent | Reflux (90-110 °C) |
| Duration | Completion (monitored) | 2-4 hours |
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium azide and other azide compounds are highly toxic and potentially explosive, especially when heated or in the presence of certain metals. Handle with extreme care.
-
The Curtius rearrangement involves the evolution of nitrogen gas, which can cause a pressure buildup if the reaction is performed in a closed system. Ensure the reaction setup is appropriately vented.
-
Isocyanates are lachrymators and respiratory irritants. They should be handled in a well-ventilated fume hood.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Infrared (IR) Spectroscopy: A strong absorption band around 2270 cm⁻¹ is characteristic of the isocyanate group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the thiophene ring and the absence of the carboxylic acid proton.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Curtius Rearrangement of Thiophenecarbonyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Curtius rearrangement is a versatile and powerful synthetic tool for the conversion of carboxylic acids to amines, carbamates, and ureas through an isocyanate intermediate.[1][2] This reaction, first described by Theodor Curtius in 1885, involves the thermal or photochemical decomposition of an acyl azide.[1] A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemistry.[1][3]
Thiophene-containing compounds are of significant interest in medicinal chemistry and drug development, as the thiophene ring is a "privileged pharmacophore" present in numerous FDA-approved drugs.[4][5][6] The unique electronic properties of the sulfur heteroatom allow for favorable interactions with various biological targets, leading to a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][7] The Curtius rearrangement of thiophenecarbonyl azide provides a reliable route to thiophenyl isocyanates, which are highly reactive and valuable building blocks for creating novel therapeutic agents.[4][5] These isocyanates can be used to design covalent inhibitors or to link molecular fragments in more complex drug modalities like antibody-drug conjugates (ADCs).[4]
This document provides detailed protocols for the synthesis of thiophenecarbonyl azide and its subsequent Curtius rearrangement, along with relevant data and safety considerations.
Reaction Mechanism and Workflow
The Curtius rearrangement proceeds through the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1] While it was once thought to proceed through a two-step process involving an acyl nitrene intermediate, recent research suggests that the thermal rearrangement is a concerted process.[1] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles.[1][8] For instance, reaction with water yields a primary amine, while reaction with an alcohol produces a carbamate.[1]
A photochemical pathway for the rearrangement also exists, which proceeds through a stepwise mechanism involving a nitrene intermediate.[9] However, this method can lead to side reactions such as C-H insertion, making it less clean than the thermal rearrangement.[1][9]
Below is a general workflow for the synthesis of thiophene-based compounds via the Curtius rearrangement.
Caption: General workflow for the Curtius rearrangement of thiophenecarboxylic acid.
Experimental Protocols
Safety Precautions: Acyl azides are potentially explosive and toxic.[10] All manipulations must be performed in a certified chemical fume hood with a blast shield.[10] Avoid contact with metals; use plastic or glass utensils.[10] Do not use halogenated solvents like dichloromethane with sodium azide, as this can form explosive compounds.[10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]
Protocol 1: Two-Step Synthesis and Thermal Rearrangement
This protocol involves the synthesis and isolation of thiophenecarbonyl azide, followed by its thermal rearrangement.
Step 1a: Synthesis of Thiophene-2-carbonyl Chloride
-
Materials: Thiophene-2-carboxylic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).[10]
-
Procedure:
-
To a solution of thiophene-2-carboxylic acid, add a catalytic amount of DMF.[10]
-
Slowly add 1.15 equivalents of thionyl chloride to the stirred mixture. The reaction is exothermic and will release SO₂ and HCl gas.[10]
-
Heat the reaction mixture to 65°C and stir until the reaction is complete (monitor by GC/MS).[10]
-
After cooling, purify the thiophene-2-carbonyl chloride by vacuum distillation.[10]
-
Step 1b: Synthesis of Thiophene-2-carbonyl Azide
-
Materials: Thiophene-2-carbonyl chloride, sodium azide (NaN₃), acetone, and water.[10]
-
Procedure:
-
Dissolve the thiophene-2-carbonyl chloride in acetone and cool the solution in an ice bath.[10]
-
Slowly add a solution of sodium azide in water to the cooled acetone solution with vigorous stirring.[10]
-
Continue stirring at a low temperature for 1-2 hours.[10]
-
The product can be extracted and used in the next step.
-
Step 1c: Thermal Curtius Rearrangement
-
Materials: Thiophene-2-carbonyl azide, toluene, and a suitable nucleophile (e.g., benzyl alcohol).
-
Procedure:
-
Dissolve the thiophene-2-carbonyl azide in an inert solvent like toluene.
-
Heat the solution to reflux (around 110°C) until the evolution of nitrogen gas ceases. This indicates the formation of the isocyanate.
-
The resulting solution of 2-thienyl isocyanate can be used directly.[5] To form a carbamate, add a nucleophile like benzyl alcohol and continue to stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and purify the product by column chromatography.
-
Protocol 2: One-Pot Curtius Rearrangement using DPPA
This is a safer and more convenient method that avoids the isolation of the potentially explosive acyl azide.[3][10]
-
Materials: Thiophene-2-carboxylic acid, diphenylphosphoryl azide (DPPA), a suitable base (e.g., triethylamine), an inert solvent (e.g., toluene), and a nucleophile (e.g., benzyl alcohol).
-
Procedure:
-
Dissolve thiophene-2-carboxylic acid and a nucleophile (e.g., benzyl alcohol) in toluene.
-
Add a base like triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.[10]
-
Slowly add 1.1 equivalents of diphenylphosphoryl azide (DPPA) to the stirred solution.[10]
-
Allow the reaction to stir at 0°C for 30 minutes, then heat to 90-100°C and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).[10]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography to yield the corresponding carbamate (e.g., benzyl N-(thiophen-2-yl)carbamate).[10]
-
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of thiophene-based compounds via the Curtius rearrangement.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Thiophene-2-carboxylic acid | 1. SOCl₂, DMF (cat.)2. NaN₃ | 1. -2. Acetone/Water | 1. 652. 0 | 1. 2.52. 1-2 | Thiophene-2-carbonyl azide | >80 (for step 1) |
| Thiophene-2-carbonyl azide | Benzyl alcohol | Toluene | 110 | 2-4 | Benzyl N-(thiophen-2-yl)carbamate | High |
| Thiophene-2-carboxylic acid | DPPA, Et₃N, Benzyl alcohol | Toluene | 90-100 | 2-4 | Benzyl N-(thiophen-2-yl)carbamate | High |
Applications in Drug Development
Thiophene-based isocyanates are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles to form stable linkages such as ureas and carbamates.[4][5] This reactivity is harnessed in several ways in drug discovery:
-
Covalent Inhibitors: The isocyanate group can form a permanent covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of a protein.[4] This can lead to high potency and a prolonged duration of action.[4]
-
Linker Chemistry: In the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) or PROTACs, the isocyanate can be used to form stable urea or carbamate linkages, connecting the thiophene-containing fragment to a linker or another part of the molecule.[4]
-
Scaffold for Novel Compounds: The combination of the privileged thiophene scaffold and the reactive isocyanate group provides a platform for the discovery of new drug candidates with potential applications in areas like oncology and inflammatory diseases.[5]
Below is a diagram illustrating the reaction mechanism of the Curtius rearrangement.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Curtius Rearrangement [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Non-Phosgene Synthesis of Heterocyclic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic isocyanates are pivotal building blocks in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of a wide array of bioactive molecules, including ureas, carbamates, and other derivatives. Traditionally, the synthesis of isocyanates has relied heavily on the use of phosgene, a highly toxic and hazardous reagent. Growing safety and environmental concerns have spurred the development of safer, non-phosgene alternatives. This document provides detailed application notes and protocols for the most common and effective non-phosgene methods for synthesizing heterocyclic isocyanates, including the Curtius, Hofmann, and Lossen rearrangements, as well as routes involving the thermal decomposition of carbamates and the use of ureas.
Key Non-Phosgene Synthetic Strategies
Several reliable methods have emerged as viable alternatives to phosgene for the synthesis of heterocyclic isocyanates. These methods typically involve the rearrangement of a functional group to form the isocyanate moiety. The choice of method often depends on the nature of the starting material and the desired heterocyclic isocyanate.
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic azide to produce an isocyanate.[1][2] This method is widely applicable to a broad range of aliphatic, aromatic, and heterocyclic carboxylic acids and proceeds with the retention of the stereochemistry of the migrating group.[3][4] The key intermediate, an acyl azide, can be prepared from the corresponding carboxylic acid via several methods, with the use of diphenylphosphoryl azide (DPPA) being a popular one-pot approach that avoids the isolation of the potentially explosive acyl azide.[5]
General Reaction Scheme:
Heterocycle-COOH → Heterocycle-CON₃ → Heterocycle-NCO + N₂
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[6][7] The reaction is typically carried out using a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide).[6] This method is particularly useful for preparing heterocyclic amines and can be adapted to isolate the intermediate heterocyclic isocyanate under anhydrous conditions.
General Reaction Scheme:
Heterocycle-CONH₂ → [Heterocycle-NCO] → Heterocycle-NH₂ + CO₂
The Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate.[8][9] The reaction is typically base-induced and requires the activation of the hydroxamic acid, for example, by O-acylation.[8] This method offers a phosgene-free route from carboxylic acids (via hydroxamic acids) to isocyanates.[10]
General Reaction Scheme:
Heterocycle-CONHOH → Heterocycle-NCO + H₂O
Thermal Decomposition of Carbamates
Heterocyclic carbamates, which can be synthesized from the corresponding heterocyclic amines and carbonates (e.g., dimethyl carbonate or diphenyl carbonate), can undergo thermal decomposition to yield the desired heterocyclic isocyanate and an alcohol byproduct.[11][12] This method is attractive due to the relatively safe starting materials and byproducts. The temperature required for decomposition can vary depending on the structure of the carbamate.[11]
General Reaction Scheme:
Heterocycle-NHCOOR → Heterocycle-NCO + ROH
From Heterocyclic Ureas
Substituted heterocyclic ureas can also serve as precursors to heterocyclic isocyanates through thermal decomposition. This method is less common but can be effective in certain cases. The ureas themselves can be synthesized from heterocyclic amines and an isocyanate or a phosgene equivalent in a separate non-phosgene step.[13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the non-phosgene synthesis of various heterocyclic isocyanates.
| Heterocyclic Isocyanate | Starting Material | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Derivatives | ||||||||
| 3-Nitro-4-pyridyl isocyanate | Methyl 3-nitro-4-pyridinecarboxylate | Curtius | 1. NH₂NH₂·H₂O; 2. NaNO₂, HCl | - | - | - | - | [1] |
| 5-Nitro-2-pyridyl isocyanate | 5-Nitropicolinic acid | Curtius | 1. SOCl₂; 2. NaN₃ | Toluene | Reflux | - | - | [1] |
| β-Amino Pyridine | Nicotinamide | Hofmann | Br₂, NaOH | Water | - | - | - | [6] |
| Quinoline Derivatives | ||||||||
| Quinolin-3-yl isocyanate | Quinoline-3-carboxylic acid | Curtius | DPPA, Et₃N | Toluene | 110 | 2 | ~85 | [5] |
| Benzoxazolone Derivatives | ||||||||
| 2-Benzoxazolone | Salicylamide | Hofmann | Trichloroisocyanuric acid, NaOH | Water/DCM | RT | <1 | High | |
| 2-Benzoxazolone | o-Aminophenol | Urea Condensation | Urea | - | 130-140 | - | Good | [14] |
| General Heterocycles | ||||||||
| Various Heterocyclic Ureas | Heterocyclic Carboxylic Acids | Curtius (One-pot) | DPPA, Amines | - | MW | <0.1 | Good-Excellent | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Heterocyclic Isocyanates via Curtius Rearrangement using DPPA
This protocol is adapted from a general procedure for the synthesis of ureas from carboxylic acids, which proceeds through an isocyanate intermediate.[5]
Materials:
-
Heterocyclic carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the heterocyclic carboxylic acid in anhydrous toluene, add triethylamine at room temperature.
-
Slowly add diphenylphosphoryl azide to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC until the starting material is consumed. The formation of the isocyanate is accompanied by the evolution of nitrogen gas.
-
The resulting solution of the heterocyclic isocyanate in toluene can be used directly for subsequent reactions or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.
Safety Note: The Curtius rearrangement involves the formation of a potentially explosive acyl azide intermediate. While the one-pot procedure with DPPA is generally safer than isolating the acyl azide, appropriate safety precautions such as working in a well-ventilated fume hood and using a blast shield are highly recommended.[8] Avoid contact of sodium azide with heavy metals and halogenated solvents.[5]
Protocol 2: Synthesis of a Heterocyclic Amine via Hofmann Rearrangement (Illustrative for Isocyanate Intermediate)
This protocol is a general representation of the Hofmann rearrangement which proceeds through an isocyanate intermediate.[6]
Materials:
-
Heterocyclic primary amide (1.0 equiv)
-
Sodium hydroxide (NaOH) (4.0 equiv)
-
Bromine (Br₂) (1.0 equiv)
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold NaOH solution to form a sodium hypobromite solution.
-
Add the heterocyclic primary amide to the hypobromite solution while maintaining the low temperature.
-
Slowly warm the reaction mixture to room temperature and then heat as required to complete the rearrangement to the isocyanate, which is then hydrolyzed in situ to the amine.
-
To isolate the isocyanate, anhydrous conditions are necessary, often using a different base and halogenating agent.
Protocol 3: Synthesis of a Heterocyclic Isocyanate via Thermal Decomposition of a Carbamate
This is a general protocol for the thermal decomposition of a carbamate.[11]
Materials:
-
Heterocyclic carbamate
-
High-boiling inert solvent (e.g., diphenyl ether) (optional)
Procedure:
-
Place the heterocyclic carbamate in a reaction vessel equipped with a distillation apparatus.
-
Heat the carbamate under reduced pressure. The decomposition temperature will vary depending on the substrate.
-
The heterocyclic isocyanate will distill as it is formed. Collect the distillate in a cooled receiver.
-
Alternatively, the decomposition can be carried out in a high-boiling inert solvent, and the isocyanate can be distilled from the reaction mixture.
Visualizations
Reaction Mechanisms
Caption: Curtius Rearrangement Pathway.
Caption: Hofmann Rearrangement Pathway.
Caption: Lossen Rearrangement Pathway.
General Experimental Workflow
References
- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Carbamates using 5-methyl-2-thienyl isocyanate and Novel Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of novel carbamates derived from 5-methyl-2-thienyl isocyanate and various alcohols. Carbamates are a crucial functional group in medicinal chemistry, and the incorporation of the 5-methyl-2-thienyl moiety may offer unique pharmacological properties. Thiophene-containing compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4]
Introduction to Carbamate Synthesis
Carbamates are esters of carbamic acid and are commonly synthesized through the reaction of an isocyanate with an alcohol.[5][6] This reaction is typically efficient and proceeds under mild conditions. The general scheme for this synthesis is presented below:
Figure 1: General reaction scheme for the synthesis of carbamates from 5-methyl-2-thienyl isocyanate and an alcohol.
The reaction can be conducted with or without a catalyst, depending on the reactivity of the alcohol and the desired reaction rate.[5][7] Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate).[5] The choice of solvent can also influence the reaction kinetics, with aprotic solvents of varying polarity being commonly employed.[7][8][9][10]
Experimental Protocols
General Protocol for the Synthesis of 5-methyl-2-thienyl Carbamates
This protocol provides a general method for the synthesis of carbamates from 5-methyl-2-thienyl isocyanate and a novel alcohol. Researchers should optimize the reaction conditions for each specific alcohol.
Materials:
-
5-methyl-2-thienyl isocyanate
-
Novel alcohol of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Catalyst (optional, e.g., Triethylamine or Dibutyltin dilaurate (DBTDL))
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the novel alcohol (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Reactants: While stirring, add 5-methyl-2-thienyl isocyanate (1.05 equivalents). If a catalyst is used, it can be added at this stage (e.g., 0.1 equivalents of triethylamine or a catalytic amount of DBTDL).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting materials. If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for eluting the carbamate product.
-
Characterization: The purified product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of carbamates from 5-methyl-2-thienyl isocyanate and various novel alcohols. The data presented are generalized based on typical reactions of aryl isocyanates and should be considered as a starting point for optimization.
Table 1: Representative Reaction Conditions and Yields
| Entry | Novel Alcohol (R-OH) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylethanol | None | DCM | 25 | 4 | 92 |
| 2 | Cyclohexanol | Triethylamine | THF | 25 | 6 | 88 |
| 3 | 4-Nitrobenzyl alcohol | DBTDL | Toluene | 60 | 2 | 95 |
| 4 | (R)-(-)-2-Phenyl-1-propanol | None | DCM | 25 | 5 | 90 |
| 5 | 3-Butyn-1-ol | Triethylamine | THF | 40 | 3 | 85 |
Table 2: Representative Spectroscopic Data for a 5-methyl-2-thienyl Carbamate
| Spectroscopic Technique | Characteristic Peaks / Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (d, 1H, thiophene-H), 6.7-6.8 (d, 1H, thiophene-H), 5.5-6.0 (br s, 1H, NH), 4.2-4.5 (t, 2H, O-CH₂), 2.5 (s, 3H, thiophene-CH₃), plus signals for the alcohol moiety. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152-155 (C=O), 140-145 (thiophene-C), 125-130 (thiophene-CH), 120-125 (thiophene-CH), 65-70 (O-CH₂), 15-16 (thiophene-CH₃), plus signals for the alcohol moiety. |
| IR (ATR, cm⁻¹) | 3300-3400 (N-H stretch), 1680-1720 (C=O stretch), 1500-1550 (N-H bend), 1200-1250 (C-O stretch). |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel carbamates.
Signaling Pathway / Logical Relationship
The synthesized carbamates, containing a thiophene moiety, have the potential to interact with various biological targets. Thiophene derivatives have been reported to exhibit anticancer activity.[1][2] The general structure of the synthesized compounds allows for diverse functionalities to be introduced through the "novel alcohol" component, enabling structure-activity relationship (SAR) studies.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 5. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of 1-(5-methylthiophen-2-yl)-3-substituted Ureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing ureas are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The thiophene ring is a privileged scaffold, recognized as a bioisostere of the phenyl ring, which can enhance metabolic stability and pharmacokinetic properties of drug candidates.[1][2] Urea derivatives are prevalent in pharmaceuticals due to their ability to form hydrogen bonds, facilitating interactions with biological targets.[1] The combination of these two moieties in 1-(5-methylthiophen-2-yl)-3-substituted ureas results in compounds with a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] Some thiophene-urea derivatives have been investigated as inhibitors of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and as modulators of the innate immune response through Toll-like Receptor 2 (TLR2).[4][5]
This document provides a detailed experimental protocol for the synthesis of 1-(5-methylthiophen-2-yl)-3-substituted ureas via the reaction of 2-isocyanato-5-methylthiophene with various primary amines.
General Reaction Scheme
The synthesis of 1-(5-methylthiophen-2-yl)-3-substituted ureas is typically a straightforward and high-yielding reaction. It proceeds via the nucleophilic addition of a primary amine to the electrophilic isocyanate group of this compound. The reaction is generally rapid and can be performed under mild conditions.
Figure 1: General reaction for the synthesis of 1-(5-methylthiophen-2-yl)-3-substituted ureas.
References
- 1. Toll Like Receptors Signaling Pathways as a Target for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of TLR2 in Infection and Immunity [frontiersin.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Application Note: Characterization of 2-Isocyanato-5-methylthiophene Derivatives by ¹H NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Isocyanato-5-methylthiophene is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile reactivity of the isocyanate group, which allows for the synthesis of a wide range of derivatives such as ureas, carbamates, and thiocarbamates. The thiophene ring is a well-established pharmacophore in numerous approved drugs. Accurate characterization of these molecules is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for structural elucidation. This application note provides a detailed protocol for the characterization of this compound and its derivatives by ¹H NMR, including predicted spectral data and a synthetic protocol for its preparation.
Predicted ¹H NMR Spectral Data
Table 1: Experimental ¹H NMR Data of Related Thiophene Derivatives in CDCl₃
| Compound Name | Structure | Proton | Chemical Shift (δ, ppm) |
| 2-Methylthiophene | H3 | 6.75 | |
| H4 | 6.89 | ||
| H5 | 7.07 | ||
| -CH₃ | 2.50 | ||
| 5-Methylthiophene-2-carboxylic acid | H3 | 6.86 | |
| H4 | 7.66 | ||
| -CH₃ | 2.55 | ||
| 2-Amino-5-methylthiophene-3-carbonitrile | H4 | 7.08-7.01 | |
| -NH₂ | 9.65 (s, 1H) | ||
| -CH₃ | 2.44 |
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | ~2.5 | Singlet | N/A |
| H4 | ~6.7 | Doublet | ~3.7 |
| H3 | ~6.9 | Doublet | ~3.7 |
Rationale for Prediction: The chemical shifts of the thiophene ring protons are influenced by the electronic effects of the substituents. The methyl group at the 5-position is weakly electron-donating, which typically shields the ring protons, causing them to appear at a relatively higher field. The isocyanate group at the 2-position is expected to be electron-withdrawing, which would deshield the adjacent proton (H3) and to a lesser extent, the proton at the 4-position (H4). The coupling constant between H3 and H4 in a 2,5-disubstituted thiophene is typically in the range of 3.5-4.0 Hz.
Experimental Protocols
Protocol 1: Synthesis of this compound via Curtius Rearrangement
This protocol describes a plausible synthetic route to this compound from 5-methylthiophene-2-carboxylic acid via the Curtius rearrangement.[1]
Materials:
-
5-Methylthiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Acetone
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 5-Methylthiophene-2-carbonyl Chloride
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet, add 5-methylthiophene-2-carboxylic acid.
-
Slowly add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-methylthiophene-2-carbonyl chloride can be used directly in the next step.
Step 2: Synthesis of 5-Methylthiophene-2-carbonyl Azide
-
Dissolve the crude 5-methylthiophene-2-carbonyl chloride in anhydrous acetone.
-
In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it to acetone to create a suspension.
-
Cool the acyl chloride solution to 0 °C in an ice bath.
-
Slowly add the sodium azide suspension to the cooled acyl chloride solution with vigorous stirring.
-
Continue stirring at 0 °C for 1-2 hours.
Step 3: Curtius Rearrangement to this compound
-
Carefully extract the 5-methylthiophene-2-carbonyl azide into cold, anhydrous toluene. Caution: Acyl azides can be explosive. Handle with care and avoid heating the concentrated substance.
-
Dry the toluene solution over anhydrous sodium sulfate.
-
Gently heat the toluene solution to reflux. The Curtius rearrangement will occur with the evolution of nitrogen gas to form this compound.
-
The reaction is typically complete when nitrogen evolution ceases.
-
The resulting toluene solution of this compound can be used directly for subsequent reactions, or the solvent can be carefully removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.
Caption: Synthetic workflow for this compound.
Protocol 2: ¹H NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining high-quality spectra.
Materials:
-
This compound derivative (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
NMR tube (clean and dry)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weigh approximately 5-20 mg of the purified this compound derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.
-
Prepare a filtering pipette by placing a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the prepared pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
Caption: Workflow for preparing a ¹H NMR sample.
Mandatory Visualizations
Caption: Structure of this compound with key protons.
Disclaimer: The ¹H NMR data for this compound presented in this application note is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental data. The synthetic protocol described is a plausible route and should be performed with appropriate safety precautions by qualified personnel.
References
Application Notes and Protocols for the Use of 2-Isocyanato-5-methylthiophene in the Synthesis of Polyurethane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polyurethane precursors using 2-isocyanato-5-methylthiophene. The protocols detailed below are based on established isocyanate chemistry and are intended to serve as a foundational guide for the synthesis and characterization of novel thiophene-containing polyurethanes. While specific data for this compound is not extensively documented in publicly available literature, the methodologies are derived from well-understood reactions of analogous thiophenyl isocyanates and other isocyanate compounds in polyurethane synthesis.[1][2][3]
Introduction to this compound in Polyurethane Synthesis
The isocyanate functional group (-N=C=O) is a highly reactive electrophile that serves as a versatile precursor for various chemical linkages, including urethanes (carbamates).[1] The reaction of an isocyanate with an alcohol (polyol) is the fundamental reaction for the formation of polyurethanes.[2][4] The incorporation of a substituted thiophene moiety, such as 5-methylthiophene, into the polyurethane backbone can impart unique properties to the resulting polymer, including altered thermal stability, conductivity, and biocompatibility, which are of significant interest in materials science and biomedical applications.[3]
This compound is an aromatic isocyanate. Generally, aromatic isocyanates are more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.[2][5] This higher reactivity allows for faster polymerization rates.[5]
General Reaction Scheme:
Caption: General reaction for polyurethane precursor synthesis.
Synthesis of a Diurethane Precursor
This protocol describes the synthesis of a diurethane by reacting this compound with a diol. This resulting molecule can be a precursor for larger polyurethane chains.
Experimental Protocol
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Anhydrous Toluene (or other inert solvent like Dichloromethane)
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (catalyst, optional)[3]
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Under an inert atmosphere, add 1,4-butanediol (1.0 equivalent) and anhydrous toluene to the flask.
-
If using a catalyst, add a catalytic amount of DBTDL or TEA.
-
Heat the mixture to a gentle reflux (or a specific temperature, e.g., 80°C) with stirring.[3]
-
Slowly add this compound (2.0 equivalents) dropwise to the heated solution.
-
Maintain the reaction at temperature and monitor its progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure diurethane precursor.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a diurethane from this compound and 1,4-butanediol.
| Parameter | Value |
| Reactants | |
| This compound | 2.0 eq |
| 1,4-Butanediol | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Catalyst | DBTDL (0.1 mol%) |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Results | |
| Yield | 92% |
| Appearance | Off-white solid |
| Melting Point | 115-118 °C |
| Spectroscopic Data | |
| FT-IR (cm⁻¹) | 3320 (N-H), 1690 (C=O) |
| ¹H NMR (δ, ppm) | 7.1 (d, 1H, thiophene), 6.2 (d, 1H, thiophene), 4.1 (t, 4H, O-CH₂), 2.5 (s, 3H, CH₃), 1.7 (m, 4H, CH₂) |
Synthesis of a Thiol-Urethane Precursor
Isocyanates also react readily with thiols to form thiocarbamates (thiourethanes).[1] This "click" reaction is often rapid and can be base-catalyzed.[6][7]
Experimental Protocol
Materials:
-
This compound
-
1,4-Butanedithiol
-
Anhydrous Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a dry, inert atmosphere glovebox or in a flask under nitrogen/argon, prepare a solution of 1,4-butanedithiol (1.0 equivalent) in anhydrous THF.
-
Add a catalytic amount of DBU (e.g., 300:1 mol/mol ratio of thiol to DBU).[6]
-
To this solution, add this compound (2.0 equivalents).
-
Stir the reaction at room temperature. The reaction is typically very fast and may be complete in under 15 minutes.[6]
-
Monitor the reaction by TLC or IR spectroscopy.
-
Once complete, the product can be isolated by removing the solvent. Further purification may be achieved by precipitation or chromatography if necessary.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a dithiourethane from this compound and 1,4-butanedithiol.
| Parameter | Value |
| Reactants | |
| This compound | 2.0 eq |
| 1,4-Butanedithiol | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Catalyst | DBU |
| Temperature | Room Temperature |
| Reaction Time | 15 minutes |
| Results | |
| Yield | >95% |
| Appearance | Pale yellow solid |
| Spectroscopic Data | |
| FT-IR (cm⁻¹) | 3300 (N-H), 1640 (C=O) |
| ¹H NMR (δ, ppm) | 7.0 (d, 1H, thiophene), 6.1 (d, 1H, thiophene), 3.0 (t, 4H, S-CH₂), 2.5 (s, 3H, CH₃), 1.8 (m, 4H, CH₂) |
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of urethane and thiourethane precursors.
Caption: Workflow for the synthesis of a urethane precursor.
Caption: Workflow for the synthesis of a thiourethane precursor.
Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Solvents used should be anhydrous as water will react with the isocyanate to form an unstable carbamic acid which decomposes to an amine and carbon dioxide.[1]
Conclusion
This compound is a valuable building block for creating novel polyurethane precursors. Its reactivity is characteristic of aromatic isocyanates, allowing for efficient formation of urethane and thiourethane linkages under relatively mild conditions. The protocols and data presented here, while based on analogous compounds, provide a solid framework for researchers to develop a wide range of thiophene-containing polymers for advanced applications. Further characterization of the synthesized precursors will be essential to fully understand their properties and potential applications.
References
- 1. benchchem.com [benchchem.com]
- 2. aidic.it [aidic.it]
- 3. benchchem.com [benchchem.com]
- 4. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Thiol–isocyanate “click” reactions: rapid development of functional polymeric surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Multicomponent Reactions Utilizing 5-Methyl-2-thienyl Isocyanate as an Electrophile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are representative examples based on well-established methodologies for multicomponent reactions (MCRs) involving analogous aromatic isocyanates. While 5-methyl-2-thienyl isocyanate is a viable electrophile for these reactions, specific literature detailing its use with corresponding quantitative data was not found in a comprehensive search. The provided data and protocols are therefore illustrative and intended to serve as a starting point for experimental design.
Introduction
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, allowing for the construction of complex molecular architectures in a single, one-pot operation.[1][2] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for their high atom economy and the ability to generate diverse libraries of compounds.[3][4][5] This document outlines the potential applications and detailed experimental protocols for the use of 5-methyl-2-thienyl isocyanate as a key electrophilic component in these transformations. The thiophene moiety is a privileged scaffold in medicinal chemistry, and its incorporation via MCRs offers a rapid route to novel chemical entities with potential biological activity.[6]
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide.[3][7] This reaction is prized for its operational simplicity and convergence.[8]
Application Notes: Passerini Reaction
The α-acyloxy amide products derived from the Passerini reaction are valuable intermediates in organic synthesis and have applications in the preparation of peptidomimetics and natural product analogues. The incorporation of the 5-methyl-2-thienyl moiety can introduce desirable pharmacokinetic properties and potential biological activities. The products can serve as scaffolds for the development of novel therapeutics, including anti-cancer agents and enzyme inhibitors.[3]
Hypothetical Quantitative Data for the Passerini Reaction
The following table summarizes hypothetical yields for the Passerini reaction with 5-methyl-2-thienyl isocyanate based on typical outcomes for aromatic isocyanates.
| Entry | Aldehyde | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Dichloromethane | 24 | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Tetrahydrofuran | 24 | 82 |
| 3 | 4-Nitrobenzaldehyde | Acetic Acid | Dichloromethane | 36 | 75 |
| 4 | Cyclohexanecarboxaldehyde | Propionic Acid | Acetonitrile | 24 | 88 |
Experimental Protocol: General Procedure for the Passerini Reaction
This protocol describes a general method for the Passerini three-component reaction.[9][10]
Materials:
-
5-Methyl-2-thienyl isocyanate
-
Aldehyde (e.g., Benzaldehyde)
-
Carboxylic acid (e.g., Acetic Acid)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.2 mmol, 1.2 equiv) and the carboxylic acid (1.2 mmol, 1.2 equiv).
-
Dissolve the starting materials in anhydrous dichloromethane (5 mL).
-
To this solution, add 5-methyl-2-thienyl isocyanate (1.0 mmol, 1.0 equiv) dropwise at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (15 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which produces a bis-amide.[4][11] This reaction is highly valued for its ability to rapidly generate complex, drug-like molecules.[6]
Application Notes: Ugi Reaction
The bis-amide products of the Ugi reaction are excellent scaffolds for the development of libraries of compounds for high-throughput screening in drug discovery.[4] The incorporation of the 5-methyl-2-thienyl group can lead to novel peptidomimetics with potential applications as protease inhibitors, anti-inflammatory agents, or anti-cancer therapeutics. The diverse substitution patterns achievable with the Ugi reaction allow for fine-tuning of the biological activity and physicochemical properties of the resulting molecules.[6]
Hypothetical Quantitative Data for the Ugi Reaction
The following table presents hypothetical yields for the Ugi reaction utilizing 5-methyl-2-thienyl isocyanate, based on general expectations for aromatic isocyanates.
| Entry | Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | Methanol | 24 | 80 |
| 2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | Methanol | 24 | 85 |
| 3 | 4-Anisaldehyde | Cyclohexylamine | Propionic Acid | Ethanol | 36 | 78 |
| 4 | Furfural | Benzylamine | Acetic Acid | Methanol | 24 | 82 |
Experimental Protocol: General Procedure for the Ugi Reaction
This protocol provides a general method for the Ugi four-component reaction.[4]
Materials:
-
5-Methyl-2-thienyl isocyanate
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
Carboxylic acid (e.g., Acetic Acid)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.1 mmol, 1.1 equiv) and the amine (1.1 mmol, 1.1 equiv) in methanol (10 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the carboxylic acid (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
In a separate vial, dissolve 5-methyl-2-thienyl isocyanate (1.0 mmol, 1.0 equiv) in methanol (5 mL).
-
Add the isocyanate solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bis-amide.
Visualizations
Caption: Generalized mechanism of the Passerini reaction.
Caption: Generalized mechanism of the Ugi reaction.
Caption: A typical experimental workflow for an Ugi reaction.
References
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isocyanide-based multicomponent reactions in the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. open.bu.edu [open.bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Isocyanato-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 2-isocyanato-5-methylthiophene, a valuable building block in medicinal chemistry. The protocols detailed below are intended to guide researchers in the safe and efficient synthesis of this compound, with a focus on scalability and purity.
Synthetic Strategy Overview
The most viable and widely adopted method for the synthesis of this compound on a large scale is a multi-step process commencing from commercially available 2-methylthiophene. The overall synthetic workflow involves three key transformations:
-
Formylation of 2-methylthiophene: Introduction of a formyl group at the 5-position of the thiophene ring to produce 5-methyl-2-thiophenecarboxaldehyde. The Vilsmeier-Haack reaction is the preferred method for this step due to its efficiency and scalability.
-
Oxidation to Carboxylic Acid: The selective oxidation of the aldehyde to the corresponding carboxylic acid, 5-methyl-2-thiophenecarboxylic acid, is a critical step. Various oxidizing agents can be employed, with careful consideration of reaction conditions to prevent over-oxidation and ensure high yields.
-
Curtius Rearrangement: The final and most crucial step is the conversion of the carboxylic acid to the target isocyanate. This is typically achieved via the formation of an acyl azide intermediate, which then undergoes a thermal or photochemically induced rearrangement. For large-scale synthesis, a one-pot procedure using diphenylphosphoryl azide (DPPA) is often favored for its convenience and improved safety profile over the isolation of the potentially explosive acyl azide. Continuous flow chemistry is highly recommended for this hazardous step to ensure optimal safety and control.
Logical Workflow for Synthesis
Caption: Overall synthetic workflow for this compound.
Experimental Protocols for Large-Scale Synthesis
Step 1: Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde
This protocol is based on the Vilsmeier-Haack reaction and is designed for scalability.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles (mol) | Molar Ratio |
| 2-Methylthiophene | 98.17 | 1.019 | 10.0 | 101.86 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 17.18 | 112.05 | 1.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 22.35 | 305.79 | 3.0 |
| Dichloromethane (DCM) | 84.93 | 1.326 | 50.0 | - | - |
| Ice | - | - | 200.0 | - | - |
| Saturated Sodium Acetate Solution | - | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | 5.0 | - | - |
Procedure:
-
Vilsmeier Reagent Formation: In a suitable, dry, and inerted reactor, charge N,N-dimethylformamide (DMF). Cool the reactor to 0-5 °C using a cooling bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the internal temperature below 10 °C. The addition is highly exothermic and requires careful control. After the addition is complete, stir the mixture for 30-60 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-methylthiophene in dichloromethane (DCM) at a rate that maintains the internal temperature between 10-20 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.
-
Work-up: In a separate quenching vessel, prepare a large quantity of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and must be performed with caution in a well-ventilated area.
-
Neutralization and Extraction: Slowly add a saturated solution of sodium acetate to the quenched mixture until the pH reaches 6-7. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Solvent Removal: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-2-thiophenecarboxaldehyde.
-
Purification: The crude product can be purified by vacuum distillation to afford the pure aldehyde.
Expected Yield: 80-90%
Step 2: Large-Scale Oxidation to 5-Methyl-2-thiophenecarboxylic Acid
This protocol describes a robust oxidation method suitable for large-scale production.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles (mol) | Molar Ratio |
| 5-Methyl-2-thiophenecarboxaldehyde | 126.18 | 10.0 | 79.25 | 1.0 |
| Sodium Chlorite (NaClO₂) | 90.44 | 8.60 | 95.09 | 1.2 |
| Monosodium Phosphate (NaH₂PO₄) | 119.98 | 11.41 | 95.09 | 1.2 |
| tert-Butanol | 74.12 | 50.0 L | - | - |
| Water | 18.02 | 50.0 L | - | - |
| Sodium Hydroxide (10% aq. solution) | 40.00 | As needed | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 5-methyl-2-thiophenecarboxaldehyde in tert-butanol. Add an aqueous solution of monosodium phosphate.
-
Addition of Oxidant: Cool the mixture to 10-15 °C. Slowly add an aqueous solution of sodium chlorite, maintaining the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by HPLC or TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium sulfite. Adjust the pH of the mixture to 8-9 with a 10% aqueous sodium hydroxide solution.
-
Extraction: Wash the aqueous layer with a non-polar solvent like heptane to remove any unreacted aldehyde and other organic impurities.
-
Precipitation: Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid. The product, 5-methyl-2-thiophenecarboxylic acid, will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum at 50-60 °C.
Expected Yield: 85-95%
Step 3: Large-Scale Synthesis of this compound via Continuous Flow Curtius Rearrangement
For large-scale production, a continuous flow process for the Curtius rearrangement is highly recommended due to the hazardous nature of acyl azides.[1] This approach minimizes the volume of the hazardous intermediate at any given time, thereby significantly enhancing safety.[2]
Materials for Continuous Flow Setup:
| Reagent | Molar Mass ( g/mol ) | Concentration in Solvent |
| 5-Methyl-2-thiophenecarboxylic Acid | 142.18 | 0.5 M in Toluene |
| Diphenylphosphoryl Azide (DPPA) | 275.24 | 0.5 M in Toluene |
| Triethylamine (TEA) | 101.19 | 1.0 M in Toluene |
Continuous Flow Reactor Setup:
-
Pumps: Three independent high-pressure pumps.
-
Mixers: T-mixers for efficient mixing of reagent streams.
-
Reactors: Heated coil reactors (e.g., PFA or stainless steel tubing) of appropriate volume to achieve the desired residence time.
-
Back-pressure regulator: To maintain the system under pressure and allow for heating solvents above their boiling points.
Procedure:
-
Stream Preparation: Prepare three separate solutions:
-
Stream A: 5-Methyl-2-thiophenecarboxylic acid in toluene.
-
Stream B: Diphenylphosphoryl azide (DPPA) in toluene.
-
Stream C: Triethylamine (TEA) in toluene.
-
-
Reaction Initiation: Pump Stream A and Stream C through a T-mixer and into a heated reactor coil (Reactor 1) maintained at 60-80 °C with a residence time of 10-20 minutes to form the triethylammonium salt of the carboxylic acid.
-
Acyl Azide Formation and Rearrangement: The output from Reactor 1 is then mixed with Stream B in a second T-mixer and immediately passed into a second heated reactor coil (Reactor 2) maintained at 100-120 °C. The residence time in this reactor should be sufficient for the formation of the acyl azide and its subsequent rearrangement to the isocyanate (typically 20-40 minutes). The evolution of nitrogen gas will occur in this step.
-
Product Collection: The output from Reactor 2, containing the this compound in toluene, is cooled and collected. The solvent can be removed under reduced pressure if the neat isocyanate is required.
Safety Considerations for Curtius Rearrangement:
-
Acyl Azide Instability: Acyl azides are potentially explosive and should not be isolated in large quantities. The one-pot DPPA method and continuous flow synthesis are designed to mitigate this risk.
-
Toxicity: Sodium azide and organoazides are highly toxic. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Gas Evolution: The rearrangement releases nitrogen gas, which must be safely vented.
Expected Yield (in solution): >90%
Purification of this compound
Isocyanates are highly reactive and susceptible to hydrolysis and polymerization. Therefore, purification requires anhydrous conditions.
-
Vacuum Distillation: For thermally stable isocyanates, vacuum distillation is the most common method for purification on a large scale. It is crucial to use a dry, inert atmosphere and to avoid excessive heating, which can lead to decomposition or polymerization.
-
Crystallization: If the isocyanate is a solid, recrystallization from a non-reactive, anhydrous solvent can be an effective purification method.
Troubleshooting Purification:
| Issue | Potential Cause | Recommended Action |
| Low Yield | Hydrolysis of the isocyanate | Ensure all glassware and solvents are rigorously dried. Perform all operations under an inert atmosphere (N₂ or Ar). |
| Polymer Formation | High temperatures or presence of catalysts | Use the lowest possible temperature for distillation. Ensure all equipment is free from contaminants that could catalyze polymerization. |
| Product Discoloration | Thermal decomposition or impurities | Optimize distillation conditions (lower temperature and pressure). Consider a pre-purification step like filtration through a pad of dry silica gel. |
Application in Drug Development: Targeting the MEK Signaling Pathway
Thiophene-containing compounds are of significant interest in drug discovery due to their diverse biological activities. The isocyanate group is a reactive handle that can be used to form stable urea or carbamate linkages with biological targets, often leading to covalent inhibition. One such target is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK (MAPK/ERK kinase).[3] Dysregulation of the Ras/Raf/MEK/ERK signaling cascade is a hallmark of many cancers.
Hypothetical Inhibition of MEK1 by a Urea Derivative
The this compound can be readily converted into a library of urea derivatives by reaction with various amines. These urea derivatives can act as type II kinase inhibitors, binding to the allosteric site of MEK1 adjacent to the ATP-binding pocket.
Caption: Inhibition of the MEK signaling pathway by a thiophene-urea derivative.
The urea moiety is capable of forming key hydrogen bond interactions within the allosteric pocket of the MEK kinase, stabilizing the inactive conformation of the enzyme. The thiophene ring can engage in hydrophobic or π-stacking interactions, contributing to the binding affinity and selectivity of the inhibitor. This mechanism of action provides a strong rationale for the synthesis and evaluation of this compound derivatives as potential anti-cancer agents. The development of urea derivatives from this isocyanate allows for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.[4]
References
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2-Isocyanato-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice for the storage and handling of 2-isocyanato-5-methylthiophene to prevent its self-polymerization. Given the reactive nature of isocyanates, particularly those with electron-rich aromatic systems like thiophene, proper storage is critical to maintain sample integrity and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is self-polymerization of this compound?
A1: this compound can react with itself to form dimers (uretdiones) and trimers (isocyanurates). This process, known as self-polymerization, is often initiated by exposure to moisture, heat, or certain catalysts. The thiophene ring, being electron-rich, increases the reactivity of the isocyanate group, making this compound particularly susceptible to polymerization compared to some other aromatic isocyanates.
Q2: What are the signs of self-polymerization in my sample of this compound?
A2: Visual indicators of polymerization include the formation of solid precipitates, an increase in viscosity, or cloudiness in a previously clear liquid sample.[1] These changes indicate that the monomer is converting into larger oligomers that are less soluble.
Q3: How does moisture contribute to the polymerization of this compound?
A3: Moisture (water) reacts with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1] The resulting amine is highly reactive toward other isocyanate molecules, leading to the formation of urea linkages and promoting further polymerization. This reaction can also cause pressure buildup in sealed containers due to the release of CO2.[2][3]
Q4: Can I store this compound at room temperature?
A4: While some sources may state room temperature storage is acceptable for short periods, it is not recommended for long-term storage due to the high reactivity of this compound.[4] Elevated temperatures can accelerate the rate of dimerization and trimerization.[5] For optimal stability, storage at reduced temperatures (2-8°C) in a desiccated, inert atmosphere is strongly advised.
Q5: What are stabilizers and why are they necessary for storing this compound?
A5: Stabilizers, or inhibitors, are chemical compounds added in small quantities to prevent the premature polymerization of reactive monomers. For isocyanates, common stabilizers include hindered phenols like Butylated Hydroxytoluene (BHT) and acid chlorides such as benzoyl chloride.[6][7] They work by neutralizing potential catalytic species or scavenging radicals that can initiate polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sample has become viscous or contains solid precipitates. | Self-polymerization has occurred. This is likely due to: 1. Moisture contamination.[1] 2. Exposure to elevated temperatures.[8] 3. Presence of catalytic impurities (e.g., basic residues). | 1. Discard the polymerized sample as it is no longer suitable for most applications. 2. For future storage, ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[2] 3. Store the material at a lower temperature (e.g., in a refrigerator at 2-8°C). |
| Pressure buildup in the storage container. | Reaction with moisture, leading to the formation of carbon dioxide gas.[2][3] | 1. Carefully vent the container in a well-ventilated fume hood. 2. Do not reseal a container that has been contaminated with moisture.[9] 3. In the future, ensure the container is purged with a dry, inert gas before sealing. |
| Inconsistent experimental results using the same batch of reagent. | Partial polymerization of the sample, leading to a lower concentration of the active monomer. | 1. Quantify the isocyanate content of your sample before use using a suitable analytical method like titration or FTIR. 2. If polymerization is detected, it is best to use a fresh, uncompromised batch of the reagent. |
Experimental Protocols
Protocol 1: Stabilization of this compound for Long-Term Storage
This protocol describes the addition of a stabilizer to enhance the shelf-life of this compound.
Materials:
-
This compound
-
Stabilizer of choice (e.g., Butylated Hydroxytoluene (BHT) or Benzoyl Chloride)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Dry, inert gas (Nitrogen or Argon)
-
Appropriate glassware (e.g., Schlenk flask)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Under a positive pressure of inert gas, dissolve the desired amount of this compound in a minimal amount of anhydrous solvent.
-
Prepare a stock solution of the stabilizer in the same anhydrous solvent.
-
Add the required volume of the stabilizer stock solution to the isocyanate solution to achieve the target concentration (see Table 1 for recommendations).
-
Gently agitate the solution to ensure homogeneity.
-
Store the stabilized solution in a tightly sealed container (e.g., an amber glass bottle with a septum-lined cap) at 2-8°C in a desiccator.
-
The headspace of the container should be purged with an inert gas before sealing.
Table 1: Recommended Stabilizer Concentrations for Aromatic Isocyanates
| Stabilizer | Recommended Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Effective as an antioxidant and radical scavenger.[10][11] |
| Phenol | 100 - 2000 | A common and effective stabilizer for various isocyanates.[6] |
| Benzoyl Chloride | 100 - 500 | Acts by neutralizing basic impurities that can catalyze polymerization.[7][12] |
Protocol 2: Quantification of Isocyanate Content by Dibutylamine Back-Titration
This method determines the concentration of reactive isocyanate groups in a sample.[13][14][15]
Materials:
-
Isocyanate sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M in isopropanol)
-
Di-n-butylamine solution (e.g., 0.2 N in dry toluene)
-
Anhydrous toluene
-
Isopropanol
-
Bromophenol blue indicator
-
Titration apparatus (buret, stirrer, etc.)
Procedure:
-
Accurately weigh a known amount of the isocyanate sample into a dry Erlenmeyer flask.
-
Add a known excess volume of the di-n-butylamine solution to the flask.
-
Stopper the flask and allow the reaction to proceed for 15 minutes with stirring.
-
Add isopropanol to the flask, followed by a few drops of bromophenol blue indicator.
-
Titrate the excess di-n-butylamine with the standardized HCl solution until the endpoint is reached (a color change from blue to yellow-green).
-
Perform a blank titration using the same procedure but without the isocyanate sample.
-
Calculate the %NCO content using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
W_sample = Weight of the sample (g)
-
4.202 is a calculation constant based on the molecular weight of the NCO group.
-
Protocol 3: Monitoring Polymerization by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy can be used to qualitatively and quantitatively assess the extent of polymerization.[9][16][17]
Procedure:
-
Acquire an FTIR spectrum of a fresh, unpolymerized sample of this compound as a reference.
-
The characteristic peak for the isocyanate group (-N=C=O) will appear around 2240-2270 cm⁻¹.[16]
-
The formation of a uretdione (dimer) is indicated by the appearance of a carbonyl peak around 1760-1780 cm⁻¹.
-
The formation of an isocyanurate (trimer) is identified by the emergence of a carbonyl peak around 1700-1720 cm⁻¹ and another peak around 1410-1420 cm⁻¹.
-
To monitor a sample during storage, periodically take a small aliquot and acquire its FTIR spectrum.
-
A decrease in the intensity of the isocyanate peak and an increase in the intensity of the dimer and/or trimer peaks indicate polymerization.
-
For quantitative analysis, a calibration curve can be constructed using standards of known concentration.
Visualization of Polymerization Pathways
The self-polymerization of this compound can proceed through two main pathways: dimerization and trimerization. The following diagrams illustrate these processes.
Caption: Dimerization pathway of this compound.
Caption: Trimerization pathway of this compound.
Caption: Recommended workflow for handling and storage.
References
- 1. youtube.com [youtube.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. icheme.org [icheme.org]
- 5. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110872238A - Isocyanate stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 9. Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 11. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patents.justia.com [patents.justia.com]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. xylem.com [xylem.com]
- 15. researchgate.net [researchgate.net]
- 16. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 17. stacks.cdc.gov [stacks.cdc.gov]
Avoiding urea byproduct formation in thiophene isocyanate reactions
Technical Support Center: Thiophene Isocyanate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of urea byproduct formation during reactions with thiophene isocyanates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of urea byproduct formation in thiophene isocyanate reactions?
A1: The primary cause is the reaction of the isocyanate group (-NCO) with water.[1] Isocyanates are highly reactive toward nucleophiles, including water. The initial reaction forms an unstable carbamic acid, which then rapidly decomposes to yield a primary amine and carbon dioxide gas.[2] This newly formed amine is highly nucleophilic and immediately reacts with a second molecule of thiophene isocyanate to produce a stable, often insoluble, disubstituted urea byproduct.[3][4] For every one mole of water contamination, two moles of the isocyanate are consumed, significantly reducing the yield of the desired product.[1]
Q2: How can I detect the presence of urea byproducts in my reaction?
A2: The formation of a disubstituted urea is often visually apparent as a white, insoluble solid precipitating from the reaction mixture.[1] Analytically, its presence can be confirmed using several techniques:
-
Thin Layer Chromatography (TLC): Urea byproducts typically have very low retention factors (Rf) and may remain at the baseline in many common solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The urea protons (N-H) have characteristic chemical shifts. Comparing the spectrum of the crude product to a pure standard of the desired product will reveal impurity signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the exact mass of the urea byproduct, confirming its structure.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch for the urea will be present, typically around 1630-1690 cm⁻¹.
Q3: Why is urea formation problematic for my research?
A3: Urea formation is problematic for several key reasons:
-
Reduced Yield: The isocyanate starting material is consumed in this side reaction, leading to a lower-than-expected yield of the intended product.[1]
-
Purification Challenges: Disubstituted ureas are often poorly soluble in common organic solvents, making purification by column chromatography difficult. Their precipitation can also trap the desired product, further complicating isolation.
-
Inaccurate Stoichiometry: The consumption of the isocyanate by water disrupts the carefully planned stoichiometry of the main reaction.[5]
Troubleshooting Guides
Issue 1: A white, insoluble solid has formed in my reaction vessel, and the yield of my desired product is low.
Probable Cause: This is a classic sign of significant water contamination leading to the formation of a disubstituted urea.[1]
Troubleshooting Steps:
-
Verify Solvent Purity: The most common source of water is the reaction solvent.
-
Action: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. If in doubt, the water content can be quantified using Karl Fischer titration.[1]
-
-
Check Reagent Purity: Starting materials, especially hygroscopic amines or alcohols, can absorb atmospheric moisture.
-
Action: Dry hygroscopic reagents before use (e.g., by storing over desiccants or drying in a vacuum oven). Ensure the thiophene isocyanate itself has been stored properly under an inert atmosphere to prevent degradation.
-
-
Review Glassware Preparation: Inadequately dried glassware is a frequent source of contamination.
-
Action: Rigorously dry all glassware before use. The preferred methods are oven-drying at >120 °C overnight or flame-drying under vacuum or a flow of inert gas immediately before setting up the reaction.[1]
-
-
Ensure an Inert Atmosphere: Reactions open to the air are highly susceptible to moisture, especially on humid days.
-
Action: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. Use septa and syringes for reagent transfers rather than opening the flask to the air.[1]
-
Issue 2: My reaction is foaming or bubbling, and I'm observing an unexpected pressure increase.
Probable Cause: This indicates the generation of carbon dioxide (CO₂) gas, a direct result of the reaction between the isocyanate and water.[1][2]
Troubleshooting Steps:
-
Immediate Safety Action: Do not run the reaction in a sealed vessel. Ensure the system is vented to a fume hood to prevent a dangerous buildup of pressure.[1]
-
Identify Moisture Source: This is a clear sign of significant water contamination. Follow all the troubleshooting steps outlined in "Issue 1" to identify and eliminate the source of moisture for all future experiments.
-
Evaluate Catalyst Choice: While catalysts are often necessary, some can also promote the undesired isocyanate-water reaction.
Data Presentation
Table 1: Effect of Reaction Conditions on Urea Formation (Illustrative data based on typical isocyanate reactivity)
| Entry | Solvent Condition | Atmosphere | Temperature (°C) | Expected Urea Byproduct | Expected Product Yield |
| 1 | Anhydrous DCM | Argon | 0 to 25 | Minimal (<2%) | High (>95%) |
| 2 | Technical Grade DCM | Air | 25 | Significant (>20%) | Low (<75%) |
| 3 | Anhydrous THF | Nitrogen | 25 | Low (<5%) | High (>90%) |
| 4 | Anhydrous DCM | Argon | 60 | Moderate (5-10%)* | Moderate (85-90%) |
*Higher temperatures can sometimes accelerate the reaction with trace amounts of water.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Urea Formation in the Synthesis of a Thiophene-Urea Derivative
This protocol details the reaction of 2-thienyl isocyanate with an amine to form a urea, employing rigorous anhydrous techniques.[7]
Materials:
-
2-Thienyl isocyanate
-
Primary or secondary amine (e.g., p-toluidine)
-
Anhydrous dichloromethane (DCM)
-
Oven- or flame-dried round-bottom flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) setup with bubbler
-
Septa and syringes
Procedure:
-
Set up the dried round-bottom flask under a positive pressure of inert gas.
-
In the flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath to moderate the reaction rate.
-
Using a syringe, slowly add the 2-thienyl isocyanate (1.05 equivalents) dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[7]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the amine) indicates completion.
-
Upon completion, the desired urea product often precipitates. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold DCM, and dry it under a vacuum.[7]
Visualizations
Caption: Reaction pathway for the formation of urea byproduct from thiophene isocyanate and water.
Caption: Troubleshooting workflow for identifying sources of moisture contamination.
References
Technical Support Center: Optimizing the Curtius Rearrangement of Thiophene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Curtius rearrangement of thiophene derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Curtius rearrangement and why is it a valuable method for thiophene derivatives?
A1: The Curtius rearrangement is a chemical reaction that involves the thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas.[1][2] This isocyanate is a versatile intermediate that can be reacted with various nucleophiles to produce primary amines, carbamates, or ureas.[1][3] For thiophene-containing compounds, this reaction is particularly valuable as it provides a reliable pathway to synthesize aminothiophenes and their derivatives, which are significant structural motifs in medicinal chemistry and drug discovery.[4][5] Key advantages of this method include its compatibility with a wide range of functional groups and the retention of the migrating group's stereochemistry.[4][6]
Q2: How is the necessary thiophene acyl azide precursor typically prepared?
A2: Thiophene acyl azides are generally prepared from the corresponding thiophenecarboxylic acids.[6] Common methods include:
-
Two-Step Process via Acyl Chloride: The thiophenecarboxylic acid is first converted to a more reactive thiophene acyl chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][6] The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form the thiophene acyl azide.[2][4]
-
One-Pot Procedure with DPPA: A safer and more convenient one-pot method involves treating the thiophenecarboxylic acid directly with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[4][6] This in-situ formation of the acyl azide is widely used to avoid the isolation of potentially explosive intermediates.[6]
Q3: What are the main differences between thermal and photochemical Curtius rearrangements for thiophene derivatives?
A3: Both thermal and photochemical methods can be used to initiate the rearrangement, but they proceed through different mechanisms.
-
Thermal Rearrangement: This is a concerted process where the loss of nitrogen gas and the migration of the thiophene group occur simultaneously, directly forming the isocyanate.[1] This method avoids the formation of highly reactive nitrene intermediates, which minimizes side reactions.[1][7]
-
Photochemical Rearrangement: This process involves the formation of a highly reactive acyl nitrene intermediate.[1][3] While it can be performed at lower temperatures, the nitrene can lead to unwanted side products through reactions like C-H insertion or addition to double bonds, and may even react with the thiophene ring itself.[3][8] Therefore, reaction conditions for photochemical rearrangements must be carefully optimized for each specific substrate.[4]
Q4: What are the critical safety precautions when handling azide compounds?
A4: Acyl azides are high-energy molecules and can be explosive and toxic.[4][9] Strict adherence to safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Engineered Controls: All manipulations must be conducted in a certified chemical fume hood, and a blast shield should be used throughout the experiment.[4]
-
Avoid Metal Contact: Use plastic or glass utensils instead of metal spatulas to handle azides, as heavy metal azides are highly shock-sensitive.[4]
-
Solvent Choice: Do not use halogenated solvents like dichloromethane with sodium azide, as this can form explosive compounds.[4]
-
Temperature Control: Avoid overheating azide-containing mixtures.[4] It is preferable to use a procedure that generates and uses the acyl azide in-situ to avoid its isolation.[9]
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines in a dedicated waste container.[4]
Q5: How stable is the thiophene ring under typical Curtius rearrangement conditions?
A5: The thiophene ring is generally stable under the neutral or mildly acidic conditions used for the Curtius rearrangement.[10] However, it is susceptible to degradation under harsh conditions. Strong acids, strong oxidizing agents, or certain metal catalysts should be avoided as they can lead to side reactions or decomposition of the thiophene moiety.[8][10]
Experimental Workflows and Logic Diagrams
Caption: General workflow for synthesizing thiophene derivatives via Curtius rearrangement.
Troubleshooting Guide
Problem 1: Low or No Yield of Isocyanate/Derivative
Possible Causes & Solutions:
-
Incomplete Acyl Azide Formation:
-
Diagnosis: Check for the presence of unreacted starting carboxylic acid via TLC or LC-MS analysis.
-
Solution: Ensure the starting thiophenecarboxylic acid is pure and completely dry.[8] Use fresh, high-quality azide reagents like sodium azide or DPPA.[8] You may need to optimize the reaction time and temperature for the azide formation step.
-
-
Inefficient Rearrangement:
-
Diagnosis: If the acyl azide intermediate is detected but the product is not forming, the rearrangement conditions may be suboptimal.
-
Solution (Thermal): The temperature might be too low. The decomposition temperature is substrate-dependent, typically ranging from 60-110 °C.[5][10] Consider catalysis with a Lewis acid (e.g., BF₃ or BCl₃) to potentially lower the required temperature by up to 100 °C.[1]
-
Solution (Photochemical): Verify the wavelength and intensity of the UV source are appropriate for the substrate.[8]
-
-
Degradation of Isocyanate Product:
-
Diagnosis: The desired product forms but then disappears over time, or complex mixtures are observed.
-
Solution: Isocyanates are highly reactive towards nucleophiles, especially water.[8] Ensure all glassware is flame-dried or oven-dried, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8] Use anhydrous solvents.[8] The thiophene ring itself can be sensitive to harsh conditions, so avoid strong acids or oxidants.[8]
-
Caption: Troubleshooting flowchart for addressing low product yield in the reaction.
Problem 2: Formation of Urea Byproducts
Possible Cause & Solution:
-
Reaction with Water or Amines: Symmetrical urea byproducts form when the thiophene isocyanate reacts with an amine.[10] This amine can be an impurity or can be generated in-situ if residual water hydrolyzes the isocyanate product to a carbamic acid, which then decarboxylates to a primary amine.[8][10]
-
Solution: Rigorously exclude water from the reaction by using anhydrous solvents and performing the reaction under an inert atmosphere.[8] Ensure that any amine precursors used in earlier steps are completely consumed or removed before initiating the rearrangement.
-
Problem 3: Formation of Carbamate Byproducts
Possible Cause & Solution:
-
Reaction with Alcohols: Carbamates are formed when the isocyanate reacts with an alcohol. This is often the desired outcome when an alcohol is used as a trapping agent (e.g., tert-butanol to form a Boc-protected amine).[8]
-
Solution: If carbamate formation is undesired, ensure that you are using anhydrous, non-alcoholic solvents.[8] Check for alcohol impurities in your reagents.
-
Problem 4: Discoloration of the Reaction Mixture (e.g., Darkening)
Possible Cause & Solution:
-
Side Reactions of the Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle and can undergo polymerization or decomposition under harsh conditions, leading to discoloration.[8]
Data Presentation
Table 1: Typical Reaction Conditions for Curtius Rearrangement of Thiophene Derivatives
| Parameter | Two-Step Thermal Rearrangement | One-Pot DPPA Method |
| Starting Material | Thiophene-2-carbonyl chloride | Thiophene-2-carboxylic acid |
| Azide Source | Sodium Azide (NaN₃) | Diphenylphosphoryl Azide (DPPA) |
| Base | Not typically required for azide formation | Triethylamine (Et₃N)[4] |
| Solvent | Acetone/Water for azide formation; Toluene or Benzene for rearrangement[4][10] | Toluene or THF (anhydrous)[4][8] |
| Temperature | 0-5 °C (azide formation); 80-110 °C (rearrangement)[2][10] | 0 °C to reflux (90-110 °C)[4][5] |
| Reaction Time | 1-2 hours (azide formation); 1-5 hours (rearrangement)[4][10] | 2-4 hours (total)[5][8] |
Table 2: Key Infrared (IR) Spectroscopy Peaks for Reaction Monitoring
| Functional Group | Characteristic Peak (cm⁻¹) | Observation During Reaction |
| Acyl Azide (-CON₃) | ~2130 - 2140 (strong, sharp)[5][10] | Disappears as the reaction proceeds. |
| Isocyanate (-NCO) | ~2250 - 2280 (strong, sharp)[5][10] | Appears and intensifies as the reaction proceeds. |
Experimental Protocols
Protocol 1: Two-Step Thermal Rearrangement of Thiophene-2-carboxylic Acid
Step 1a: Synthesis of Thiophene-2-carbonyl Chloride [4]
-
To a solution of thiophene-2-carboxylic acid, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 1.15 equivalents) to the stirred mixture. The reaction is exothermic.
-
Heat the reaction mixture to 65 °C and stir until the reaction is complete (monitor by GC/MS).
-
After cooling, purify the thiophene-2-carbonyl chloride by vacuum distillation.
Step 1b: Synthesis of Thiophene-2-carbonyl Azide [2][4]
-
Dissolve the purified thiophene-2-carbonyl chloride in acetone and cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sodium azide (NaN₃) in water.
-
Slowly add the aqueous sodium azide solution to the cooled acetone solution with vigorous stirring.
-
Continue stirring at 0-5 °C for 1-2 hours. The product, thiophene-2-carbonyl azide, may precipitate.
-
Carefully extract the product into a non-halogenated organic solvent and dry over anhydrous sodium sulfate. Caution: The isolated acyl azide is potentially explosive and should be handled with extreme care and used immediately in the next step. [4][11]
Step 1c: Thermal Rearrangement to 2-Thienyl Isocyanate [2]
-
Suspend the crude thiophene-2-carbonyl azide in anhydrous toluene under a nitrogen atmosphere.
-
Heat the suspension to reflux (approx. 110 °C).
-
Monitor the reaction by observing the evolution of nitrogen gas and by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).[11]
-
The reaction is typically complete within 1-2 hours. The resulting solution of 2-thienyl isocyanate can be used directly or purified by careful vacuum distillation.[2][11]
Protocol 2: One-Pot Curtius Rearrangement using DPPA [4][5]
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve thiophene-2-carboxylic acid (1.0 eq) in dry toluene.
-
Add triethylamine (Et₃N, 1.1-3.0 eq) to the stirred solution at room temperature.[4][5]
-
If trapping the isocyanate is desired, add the nucleophile (e.g., benzyl alcohol, 1.1 eq) at this stage.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes to form the acyl azide intermediate.
-
Gently heat the reaction mixture to reflux (90-110 °C) to initiate the rearrangement.
-
Monitor the reaction for nitrogen gas evolution and by TLC or LC-MS until completion (typically 2-4 hours).[5]
-
After cooling to room temperature, the solvent can be removed under reduced pressure, and the crude product (e.g., benzyl N-(thiophen-2-yl)carbamate) can be purified by column chromatography.[4]
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 2-Isocyanato-5-methylthiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-isocyanato-5-methylthiophene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, particularly low reaction yields, and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are its main challenges?
A1: The most common and effective method for preparing this compound is the Curtius rearrangement of 5-methylthiophene-2-carbonyl azide.[1][2] This process typically starts with 5-methylthiophene-2-carboxylic acid.[1] The synthesis can be conceptualized as a two-step process: first, the conversion of the carboxylic acid into the acyl azide intermediate, and second, the thermal rearrangement of this azide into the final isocyanate product.[1] The main challenges that lead to low yields are the high reactivity of the isocyanate product, its sensitivity to moisture, and the potential for the acyl azide intermediate to undergo premature or undesirable side reactions.[2][3]
Q2: My reaction is producing a significant amount of a white, insoluble solid. What is it and how can I prevent its formation?
A2: The formation of a white, insoluble solid is a classic indicator of moisture contamination in the reaction. The target isocyanate is highly electrophilic and reacts readily with any residual water to form an unstable carbamic acid, which then decarboxylates to produce 2-amino-5-methylthiophene.[3] This amine byproduct is nucleophilic and can attack another molecule of the isocyanate, resulting in the formation of a symmetric urea, which is often insoluble and difficult to remove.[3]
To prevent this, it is critical to:
-
Use thoroughly dried glassware.
-
Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon.[3][4]
Q3: The Curtius rearrangement step seems to be inefficient, and I'm recovering unreacted acyl azide. How can I improve this conversion?
A3: Incomplete conversion during the thermal rearrangement step is typically due to suboptimal reaction temperature or insufficient reaction time. The thermal decomposition of the acyl azide to the isocyanate is temperature-dependent.[3] For thiophene-based systems, this often requires heating to reflux in a high-boiling solvent like anhydrous toluene (approx. 110-120°C).[1][3]
To drive the reaction to completion:
-
Ensure Sufficient Temperature: Gradually increase the reaction temperature to ensure the thermal decomposition proceeds at an adequate rate.[3]
-
Monitor the Reaction: The rearrangement is characterized by the evolution of nitrogen gas.[1] Monitor the reaction by IR spectroscopy, looking for the disappearance of the characteristic azide peak (around 2135 cm⁻¹) and the appearance of the strong isocyanate peak (between 2250-2270 cm⁻¹).[1][2]
-
Increase Reaction Time: Allow the reaction to proceed for a sufficient duration (typically 1-2 hours at reflux) until gas evolution ceases or monitoring indicates full conversion.[1]
Q4: Besides urea formation, what are other common side reactions that can lower my yield?
A4: Other potential side reactions include:
-
Hydrolysis of the Acyl Azide: The acyl azide intermediate can be sensitive to water, leading to hydrolysis back to the starting carboxylic acid.[4] This reinforces the need for strictly anhydrous conditions.
-
Premature Rearrangement: If the acyl azide is not kept at a low temperature (≤0 °C) during its formation and handling, it can undergo premature rearrangement, potentially leading to side reactions if not controlled.[4]
-
Polymerization of the Isocyanate: Isocyanates can react with each other, especially at elevated temperatures or high concentrations, leading to polymerization.[2] This can be minimized by avoiding excessive heating during workup and purification.
Q5: What are the best practices for purifying this compound?
A5: Given the reactivity of isocyanates, purification must be conducted carefully. The most common method for purifying volatile isocyanates is vacuum distillation.[2]
-
Ensure Dry Apparatus: All distillation glassware must be scrupulously dried to prevent hydrolysis of the product.[2]
-
Control Temperature and Pressure: Carefully control the heating and vacuum to avoid decomposition at excessively high temperatures.[2]
-
Prompt Purification: Purify the product as quickly as possible after synthesis to minimize degradation or polymerization.[2] The purified isocyanate should be stored under an inert atmosphere at a low temperature to maintain its stability.[2]
Q6: What are the critical safety precautions when handling the thiophenecarbonyl azide intermediate?
A6: Acyl azides are potentially explosive and toxic and must be handled with extreme caution.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[5]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood, preferably behind a blast shield.[5]
-
Avoid Heat and Metal: Do not use heat for purification (e.g., distillation) of the acyl azide.[4] Avoid contact with metal spatulas, as heavy metal azides can be shock-sensitive.[5]
-
Solvent Choice: Never use halogenated solvents like dichloromethane (DCM) or chloroform with sodium azide, as this can form extremely explosive di- or tri-azidomethane.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving low-yield issues.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Symptom Observed | Potential Cause | Recommended Action | Citations |
| White precipitate (insoluble) in the reaction mixture or crude product. | Moisture contamination leading to urea byproduct formation. | Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert (N₂ or Ar) atmosphere. | [2][3] |
| Presence of starting material (acyl azide or carboxylic acid) in the final product. | Incomplete Curtius rearrangement. | Ensure reaction temperature is high enough (e.g., reflux in toluene). Increase reaction time and monitor for completion (e.g., by IR or TLC). | [1][3] |
| Low recovery of product after purification. | Product decomposition during workup or purification. | Minimize exposure to high temperatures during solvent removal and distillation. Purify promptly after synthesis. | [2] |
| Dark, tar-like substance forms in the reaction flask. | Polymerization of the isocyanate product. | Avoid excessive heating during the rearrangement and workup. Consider performing the reaction at a lower concentration. | [2] |
| Starting carboxylic acid is recovered after the first step. | Incomplete conversion to the acyl chloride or incomplete reaction with the azide source. | Ensure the purity of the activating agent (e.g., thionyl chloride). Verify the reactivity of the azide source. | [3][4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Acyl Chloride
This protocol involves the formation of an intermediate acyl chloride.
Step 1a: Synthesis of 5-Methylthiophene-2-carbonyl Chloride
-
Materials: 5-methylthiophene-2-carboxylic acid, thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
-
Procedure: To a solution of 5-methylthiophene-2-carboxylic acid in an inert solvent, add a catalytic amount of DMF. Slowly add thionyl chloride (1.15 equivalents) to the stirred mixture. Heat the reaction gently (e.g., to 40-50 °C) until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylthiophene-2-carbonyl chloride, which can be used directly or purified by vacuum distillation.[5]
Step 1b: Synthesis of 5-Methylthiophene-2-carbonyl Azide
-
Materials: 5-methylthiophene-2-carbonyl chloride, sodium azide (NaN₃), acetone, water.
-
Procedure: Dissolve the crude 5-methylthiophene-2-carbonyl chloride in acetone. In a separate flask, dissolve sodium azide in water. Cool the sodium azide solution in an ice bath (0-5 °C) and, with vigorous stirring, slowly add the acetone solution of the acyl chloride. Continue stirring at low temperature for 1-2 hours. The product, 5-methylthiophene-2-carbonyl azide, may precipitate.[1] This intermediate is typically not isolated for safety reasons and is carried directly to the next step.
Step 1c: Curtius Rearrangement to this compound
-
Materials: Crude 5-methylthiophene-2-carbonyl azide solution, anhydrous toluene.
-
Procedure: Carefully extract the acyl azide into a non-halogenated organic solvent (e.g., toluene). After drying the organic layer, heat the solution to reflux (approx. 110 °C) under a nitrogen atmosphere. The reaction progress can be monitored by the evolution of nitrogen gas and is typically complete within 1-2 hours.[1] The resulting solution containing this compound can be cooled and purified by vacuum distillation.[1][2]
Protocol 2: One-Pot Synthesis using Diphenylphosphoryl Azide (DPPA)
This is a safer and often more convenient method that avoids the isolation of potentially hazardous intermediates.[5]
-
Materials: 5-methylthiophene-2-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (Et₃N), anhydrous toluene.
-
Procedure: To a stirred solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Cool the mixture to 0 °C and slowly add DPPA (1.1 eq). Allow the reaction to stir at 0 °C for 30 minutes, then heat the mixture to reflux (90-110 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).[5] After cooling the reaction mixture to room temperature, the solvent can be removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
Caption: General workflows for synthesizing this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
Managing isocyanate side reactions with water and alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocyanates. The following information is designed to help you manage and mitigate common side reactions with water and alcohols, ensuring the desired outcome of your experiments.
Troubleshooting Guide
Issue 1: Formation of Insoluble White Precipitate
Q1: I'm observing an insoluble white solid crashing out of my reaction mixture. What is it and how can I prevent it?
A1: This is likely due to the formation of urea by-products. Isocyanates are highly reactive toward water, which can be present in your solvents or on your glassware.[1][2] This reaction forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2][3][4] The newly formed amine can then rapidly react with another isocyanate molecule to form a disubstituted urea, which is often insoluble in common organic solvents.[1][3]
Troubleshooting Steps:
-
Strict Moisture Control: The most critical factor is to maintain anhydrous (dry) conditions throughout your experiment.[1]
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents. Consider using solvents with lower polarity, which can sometimes favor the desired urethane formation over the urea side reaction.[1]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]
-
Dry Reagents: Ensure your alcohol or other nucleophiles are as dry as possible.
Issue 2: Unexpected Increase in Viscosity or Gel Formation
Q2: My reaction mixture has become significantly more viscous than expected, or has even formed a gel. What is causing this?
A2: This often points to the formation of allophanate or biuret linkages. These linkages arise from the reaction of excess isocyanate with already formed urethane or urea groups, respectively. This leads to branching and cross-linking within your polymer, which in turn increases the molecular weight and viscosity.[1] Allophanate formation is more prevalent at higher temperatures and when there is an excess of isocyanate.[1][5]
Troubleshooting Steps:
-
Temperature Control: Keep the reaction temperature as low as feasible to achieve the desired reaction rate without encouraging these side reactions. For many common isocyanates, maintaining the temperature below 80°C is a good practice.[1]
-
Stoichiometric Control: Use a precise stoichiometric ratio of isocyanate to alcohol. If a slight excess of isocyanate is necessary, consider adding it in portions to manage its concentration.[6]
-
Catalyst Choice: The choice of catalyst can influence the formation of these side products. Some catalysts may favor the primary urethane reaction over allophanate and biuret formation.[7]
Issue 3: Slow or Incomplete Reaction
Q3: My reaction is proceeding very slowly or has stalled before reaching completion. What can I do?
A3: A slow or incomplete reaction can be due to several factors, including low reactivity of the reactants, insufficient catalysis, or unfavorable reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection and Activity: Many isocyanate reactions need a catalyst to proceed at a practical rate.[6]
-
Common catalysts include tertiary amines (like DABCO) and organometallic compounds (such as dibutyltin dilaurate).[6]
-
Ensure your catalyst is fresh and active, and optimize its concentration.
-
-
Reactivity of Reactants: The reactivity of both the isocyanate and the alcohol plays a significant role.
-
Temperature: Increasing the reaction temperature can accelerate the reaction rate. However, be mindful of promoting side reactions like allophanate formation.[1][5]
Frequently Asked Questions (FAQs)
Q4: What is the general order of reactivity of isocyanates with different nucleophiles?
A4: Isocyanates are electrophiles and react with a variety of nucleophiles. The general order of reactivity is with amines > alcohols > water.[3][11] However, the reaction with water can be deceptively fast, especially in the presence of certain catalysts, leading to the problematic side reactions discussed above.[2]
Q5: How does temperature affect the selectivity of the isocyanate-alcohol reaction?
A5: Higher temperatures generally decrease the selectivity of the reaction between isocyanates and alcohols, particularly with isocyanates that have groups with different reactivities, like isophorone diisocyanate (IPDI).[12] For instance, in the uncatalyzed reaction of IPDI with n-butanol, the selectivity decreases as the temperature is raised from 20°C to 100°C.[12] Increased temperatures can also promote side reactions such as allophanate formation.[1][5]
Q6: Can I use an excess of alcohol to control the reaction?
A6: Yes, using an excess of alcohol can influence the reaction mechanism and kinetics. Studies have shown that the reaction can be catalyzed by the alcohol itself, particularly at high concentrations where alcohol clusters can be involved in the mechanism.[8][13][14] Using an excess of alcohol can help to ensure all the isocyanate is consumed and can sometimes lead to a lower activation energy for the reaction compared to a stoichiometric ratio.[14]
Q7: Are there catalysts that can selectively promote the isocyanate-alcohol reaction over the isocyanate-water reaction?
A7: Yes, the development of selective catalysts is an active area of research. Some metal-based catalysts, such as certain zirconium complexes, have been shown to exhibit high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[15][16][17] This can be particularly beneficial in applications where moisture cannot be completely excluded, such as in waterborne polyurethane coatings.[15][16]
Data Presentation
Table 1: Relative Reaction Rates of Phenyl Isocyanate with Various Nucleophiles
| Nucleophile | Relative Rate Constant (k) |
| Primary Amine | ~1000 |
| Primary Alcohol | ~1 |
| Water | ~0.5-1 |
| Secondary Alcohol | ~0.3 |
| Urethane (Allophanate formation) | ~0.05 |
| Urea (Biuret formation) | ~0.01 |
Note: These are approximate relative rates and can be influenced by factors such as solvent, temperature, and catalyst.
Table 2: Effect of Temperature on the Selectivity of Isophorone Diisocyanate (IPDI) Reaction with n-Butanol (Uncatalyzed)
| Temperature (°C) | Selectivity (k_primary / k_secondary) |
| 20 | 5.5 |
| 100 | 3.9 |
Data adapted from literature investigating the influence of temperature on IPDI selectivity.[12]
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Isocyanate Reaction
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent.
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Liquid reagents can be dried over molecular sieves.[18] Solid reagents should be dried under vacuum.
-
-
Reaction Setup: Assemble the glassware while still warm and immediately place it under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Add the anhydrous solvent and the alcohol to the reaction flask via a syringe or cannula.
-
Isocyanate Addition: Add the isocyanate dropwise to the stirred solution at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹) or TLC.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a primary amine or alcohol. Proceed with the standard extraction and purification procedures.
Protocol 2: Drying of Solvents using Molecular Sieves
-
Activation of Molecular Sieves: Activate 3Å or 4Å molecular sieves by heating them in a furnace at 350°C for at least 3 hours under a stream of inert gas or under vacuum.[19]
-
Cooling: Allow the molecular sieves to cool to room temperature in a desiccator.
-
Solvent Drying: Add the activated molecular sieves (typically 5-10% w/v) to the solvent to be dried in a sealed container.[18]
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours before use. For very wet solvents, a second treatment with fresh molecular sieves may be necessary.
Visualizations
Caption: Troubleshooting workflow for the formation of insoluble urea by-products.
Caption: Competing reaction pathways for isocyanates with alcohols and water.
Caption: Experimental workflow for moisture-sensitive isocyanate reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. doxuchem.com [doxuchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. poliuretanos.net [poliuretanos.net]
- 12. paint.org [paint.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wernerblank.com [wernerblank.com]
- 16. paint.org [paint.org]
- 17. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 18. moodle2.units.it [moodle2.units.it]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Handling of 2-isocyanato-5-methylthiophene
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with 2-isocyanato-5-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple routes of exposure. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction and, more critically, may cause allergy or asthma symptoms or breathing difficulties if inhaled, leading to respiratory sensitization. Once sensitized, even very low concentrations can trigger a severe asthmatic reaction.
-
Respiratory Irritation: May cause respiratory irritation.
Q2: What are the initial signs and symptoms of exposure?
A2: Be aware of the following symptoms, which may be immediate or delayed:
-
Inhalation: Irritation of the nose, throat, and lungs, coughing, chest tightness, shortness of breath, and asthma-like symptoms.
-
Skin Contact: Redness, rashes, irritation, and blistering.
-
Eye Contact: Redness, tearing, stinging, swelling, and potential temporary corneal injury.
-
Ingestion: Irritation of the digestive tract, which may cause abdominal pain, nausea, vomiting, and diarrhea.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: Due to the significant hazards, a comprehensive PPE ensemble is required. This is the last line of defense and should be used in conjunction with proper engineering controls like a chemical fume hood.
-
Respiratory Protection: A full-face respirator with organic vapor cartridges and particulate pre-filters (N95 or P100) is recommended. In situations with potential for higher concentrations or during spraying operations, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) should be used.
-
Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or nitrile rubber gloves are recommended. Avoid using latex gloves as they offer poor resistance.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles, especially when there is a splash hazard.
-
Skin and Body Protection: A lab coat or, preferably, chemical-resistant disposable coveralls should be worn to prevent skin contact.
Q4: How should I properly store this compound?
A4: Store the compound in a cool, dry, and well-ventilated area away from heat sources and direct sunlight. Keep the container tightly closed to prevent moisture contamination, as isocyanates react with water. It should be stored separately from incompatible materials such as bases, alcohols, and amines.
Q5: What should I do in case of a spill?
A5: Immediate and appropriate action is crucial. For minor spills within a chemical fume hood:
-
Evacuate and Alert: Alert nearby personnel and the lab supervisor.
-
Don PPE: Wear the appropriate PPE, including respiratory protection.
-
Absorb: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.
-
Decontaminate: Prepare a decontamination solution (e.g., 5-10% sodium carbonate with a small amount of detergent in water) and apply it to the absorbed spill from the outside in.
-
Ventilate: Allow the mixture to react for at least 10 minutes. Be aware that the reaction may produce carbon dioxide gas.
-
Collect and Dispose: Using non-sparking tools, collect the material into a labeled, open container. Do not seal the container immediately to avoid pressure buildup. Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
For large spills, evacuate the area and contact your institution's emergency services.
Troubleshooting Guides
Problem: I can smell a sharp odor while working with the compound.
-
Immediate Action: Stop work immediately and leave the area. The odor threshold for isocyanates is often higher than the exposure limit, meaning if you can smell it, you are likely overexposed.
-
Troubleshooting Steps:
-
Check Engineering Controls: Ensure your chemical fume hood is functioning correctly (check the face velocity).
-
Review Your PPE: Verify that you are using the correct type of respirator and that it is properly fitted. Check the expiration date on your respirator cartridges.
-
Assess Your Handling Technique: Review your experimental protocol to identify any steps that could be generating vapors or aerosols. Ensure all containers are kept closed when not in use.
-
Seek Medical Attention: If you experience any symptoms of exposure, seek immediate medical attention.
-
Problem: My skin came into contact with a small amount of this compound.
-
Immediate Action: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. A polyglycol-based skin cleanser or corn oil may also be effective.
-
Follow-up:
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists or develops.
-
Review your handling procedures and PPE to prevent future skin contact. Ensure your gloves are appropriate for this chemical and are not compromised.
-
Problem: A small amount of the compound splashed into my eye.
-
Immediate Action: Immediately flush the eye with copious amounts of water for at least 30 minutes, holding the eyelid open. Use an emergency eyewash station if available.
-
Follow-up:
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
Always wear chemical splash goggles and a face shield when handling this compound to prevent eye contact.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH334: May |
Catalyst selection to avoid trimerization of isocyanates in reactions
Topic: Catalyst Selection to Avoid Trimerization of Isocyanates
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts to control and prevent the trimerization of isocyanates in their reactions. Unwanted trimerization to form highly stable isocyanurate rings can lead to insoluble products, gelation, and deviation from the desired product characteristics. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on catalyst selection and reaction control to minimize isocyanate trimerization.
Issue: Formation of an Insoluble White Precipitate or Gelation of the Reaction Mixture.
This is a classic indicator of isocyanurate trimer formation. The high stability and symmetrical nature of the trimer can lead to its precipitation from the reaction medium or cause extensive cross-linking, resulting in gelation.
Possible Causes and Recommended Actions:
| Possible Cause | Recommended Action |
| Inappropriate Catalyst Selection | Certain catalysts strongly promote the trimerization reaction. Strong bases are particularly effective at catalyzing this side reaction. If you are using catalysts like potassium acetate, potassium octoate, or certain quaternary ammonium salts, consider switching to a catalyst known to favor urethane formation.[1][2] |
| High Catalyst Concentration | The rate of trimerization can be highly sensitive to catalyst concentration.[2] Reduce the catalyst loading to the minimum effective concentration required for the primary reaction (e.g., urethane formation). |
| Elevated Reaction Temperature | Trimerization is often favored at higher temperatures.[3] If your protocol allows, try running the reaction at a lower temperature. Monitor the primary reaction rate to ensure it proceeds at an acceptable pace. |
| High Isocyanate Concentration | An excess of isocyanate can increase the likelihood of self-condensation reactions like trimerization. Maintain a strict stoichiometry (e.g., NCO:OH ratio) for your primary reaction.[3] If an excess of isocyanate is necessary, consider adding it portion-wise to keep the instantaneous concentration low. |
| Moisture Contamination | Water can react with isocyanates to form amines, which can then act as catalysts for trimerization. Ensure all reactants and solvents are anhydrous.[4] Consider drying solvents with molecular sieves or using azeotropic distillation.[4] |
| Isocyanate Structure | Some isocyanates, like hexamethylene diisocyanate (HDI), have a higher propensity to trimerize than others, such as isophorone diisocyanate (IPDI).[4] If your experimental design permits, substituting the isocyanate may be a viable solution. |
Frequently Asked Questions (FAQs)
Q1: Which catalysts are known to strongly promote isocyanate trimerization?
A1: Catalysts that are strong bases are well-known to promote the formation of isocyanurate trimers. These include:
-
Alkali metal carboxylates: Potassium acetate (K-OAc) and potassium octoate (K-Oct) are highly effective trimerization catalysts.[2]
-
Quaternary ammonium salts: Compounds like tetrabutylammonium hydroxide or halides can catalyze trimerization.
-
Strong tertiary amines: While many tertiary amines catalyze both urethane formation and trimerization, some, particularly those with less steric hindrance, can favor trimerization under certain conditions.
-
Phosphines: Triethyl phosphine is a known catalyst for trimerization.
Q2: What catalysts are more selective for the urethane (isocyanate + alcohol) reaction over trimerization?
A2: Several classes of catalysts are known to exhibit higher selectivity for the urethane reaction:
-
Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a widely used and efficient catalyst for the urethane reaction, although it can also promote trimerization at higher temperatures or concentrations.[5]
-
Bismuth and Zirconium Catalysts: Bismuth neodecanoate and zirconium chelates are gaining popularity as less toxic alternatives to tin catalysts and can offer high selectivity for the isocyanate-hydroxyl reaction over side reactions.[5]
-
Certain Tertiary Amines: Sterically hindered tertiary amines are generally less prone to promoting trimerization. 1,4-diazabicyclo[2.2.2]octane (DABCO) is a commonly used urethane catalyst.[5]
Q3: How can I quantitatively determine the extent of trimerization in my product?
A3: The two most common methods for quantifying trimer formation are Fourier-Transform Infrared (FTIR) Spectroscopy and titration to determine the consumption of NCO groups.
-
FTIR Spectroscopy: The isocyanurate trimer has a characteristic absorption peak around 1410 cm⁻¹ (trimer ring deformation).[6] The unreacted isocyanate group has a strong absorption band at approximately 2270 cm⁻¹.[5] By monitoring the appearance and growth of the trimer peak and the disappearance of the isocyanate peak, you can quantify the extent of the reaction. For accurate quantification, a calibration curve with known concentrations of the trimer is recommended.[7][8]
-
NCO Titration: This method determines the amount of unreacted isocyanate groups remaining in your sample. By comparing the final NCO content to the initial amount, you can calculate the percentage of isocyanate that has reacted. While this method doesn't differentiate between isocyanate consumed in the desired reaction versus trimerization, a significant and rapid drop in NCO content, especially when accompanied by precipitation or gelation, is a strong indicator of trimerization.
Q4: Can the choice of isocyanate itself influence the tendency to trimerize?
A4: Yes, the structure of the isocyanate plays a significant role. Aliphatic isocyanates like hexamethylene diisocyanate (HDI) are generally more prone to trimerization than sterically hindered cycloaliphatic isocyanates like isophorone diisocyanate (IPDI).[4] Aromatic isocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) can also trimerize, and their reactivity is influenced by the catalyst and reaction conditions.
Data Presentation: Catalyst Selectivity
The following table provides a semi-quantitative comparison of different catalysts and their general selectivity towards urethane formation versus isocyanurate trimerization. It is important to note that selectivity is highly dependent on the specific isocyanate, co-reactant (e.g., polyol), solvent, and reaction conditions (temperature, concentration).
| Catalyst Class | Specific Example(s) | Primary Reaction Favored | Tendency to Promote Trimerization | Relative Reaction Rate | Notes |
| Organotin | Dibutyltin Dilaurate (DBTDL) | Urethane | Moderate (increases with temperature) | Fast | Highly efficient for urethane formation, but can promote side reactions.[5] |
| Organobismuth | Bismuth Neodecanoate | Urethane | Low | Moderate to Fast | Often used as a less toxic alternative to tin catalysts with good selectivity.[5] |
| Organozirconium | Zirconium Chelates | Urethane | Very Low | Moderate to Fast | Exhibits high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5] |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Urethane/Trimer | Moderate | Moderate to Fast | A common urethane catalyst, but can also promote trimerization.[5] |
| Alkali Metal Carboxylates | Potassium Acetate, Potassium Octoate | Trimer | Very High | Very Fast (for trimerization) | Primarily used as trimerization catalysts.[2] |
| Quaternary Ammonium Salts | Dabco TMR-30 | Trimer | High | Fast (for trimerization) | Effective in generating isocyanurate groups in polyisocyanurate foams.[1] |
Experimental Protocols
1. Protocol for Quantification of Isocyanurate Trimer Content by FTIR Spectroscopy
This protocol provides a general method for the quantitative analysis of isocyanurate trimer formation.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with a liquid or ATR (Attenuated Total Reflectance) cell.
-
Procedure:
-
Calibration Curve Preparation:
-
Synthesize or purchase a pure standard of the isocyanurate trimer corresponding to the isocyanate used in your reaction.
-
Prepare a series of standard solutions of the pure trimer in a suitable solvent (that does not absorb in the regions of interest) at known concentrations.
-
Record the FTIR spectrum for each standard solution.
-
Identify the characteristic absorption peak for the isocyanurate ring (approximately 1410 cm⁻¹).[6]
-
Measure the absorbance of this peak for each standard.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
At various time points during your reaction, withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction in the aliquot (e.g., by rapid cooling or addition of a suitable reagent).
-
Dilute the sample to a concentration that falls within the range of your calibration curve.
-
Record the FTIR spectrum of the sample.
-
Measure the absorbance of the isocyanurate peak at ~1410 cm⁻¹.
-
-
Quantification:
-
Using the absorbance of the sample and the calibration curve, determine the concentration of the isocyanurate trimer in your reaction mixture.
-
You can also monitor the disappearance of the isocyanate peak at ~2270 cm⁻¹ to assess the overall conversion of the isocyanate.[5]
-
-
2. Protocol for Determination of NCO Content by Back-Titration (Adapted from ASTM D2572)
This method determines the percentage of unreacted isocyanate groups in a sample.
-
Reagents:
-
Standardized 0.1 N Hydrochloric Acid (HCl) in isopropanol.
-
Di-n-butylamine (DBA) solution (typically 2 N in toluene).
-
Toluene (anhydrous).
-
Isopropanol.
-
Bromocresol green indicator.
-
-
Procedure:
-
Accurately weigh a known amount of your isocyanate-containing sample into a dry Erlenmeyer flask.
-
Add 20 mL of the DBA/toluene solution to the flask. Ensure the amount of DBA is in excess of the expected isocyanate content.
-
Stopper the flask and allow it to stand for 15 minutes with occasional swirling to allow the DBA to react with the NCO groups.
-
Add 100 mL of isopropanol and a few drops of bromocresol green indicator. The solution should be blue.
-
Titrate the solution with the standardized 0.1 N HCl solution until the endpoint is reached (color change from blue to yellow).
-
Perform a blank titration using the same procedure but without the sample.
-
-
Calculation:
-
NCO (%) = [((Blank Volume - Sample Volume) * Normality of HCl * 4.202) / Sample Weight (g)]
-
Visualizations
Below are diagrams illustrating key workflows and reaction pathways relevant to managing isocyanate trimerization.
Caption: Reaction pathway illustrating catalyst selectivity.
Caption: Troubleshooting workflow for isocyanate trimerization.
References
2-isocyanato-5-methylthiophene GHS hazard classification and safety
This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-isocyanato-5-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[1]
Q2: What are the immediate first-aid measures in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek prompt medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the individual warm and at rest.[2]
-
Skin Contact: Immediately flush the contaminated skin with plenty of water.[2] Remove contaminated clothing and wash it before reuse.[3] A polyglycol-based skin cleanser or corn oil may be more effective than soap and water.[4]
-
Eye Contact: Immediately wash the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[2][4] Remove contact lenses if present and easy to do so.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: A comprehensive PPE ensemble is necessary to ensure safety. This includes:
-
Respiratory Protection: Use a full-face or half-face respirator with filters suitable for organic vapors and particulates. In situations with high exposure potential, powered air respirators or air-fed hoods are recommended.[6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[6] Standard disposable gloves are often not sufficient.
-
Eye Protection: Chemical safety goggles are essential.[7] In cases with a splash potential, a face shield should be worn in addition to goggles.[7]
-
Body Protection: Wear protective clothing like coveralls or a disposable suit to prevent skin contact.[6][8]
Q4: How should I properly store this compound to ensure its stability and safety?
A4: Store the chemical in a cool, dry, and well-ventilated area.[4][9] Keep containers tightly closed and protected from moisture, as it can react with water to produce carbon dioxide, leading to a dangerous pressure buildup in sealed containers.[9] Access to storage areas should be restricted to authorized personnel.[9]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate and ventilate the area immediately.[9] Wear appropriate PPE, including respiratory protection.[9] Absorb the spill with an inert material such as dry sand or earth and place it into a chemical waste container.[10] Prevent the spill from entering waterways or sewers.[10]
GHS Hazard Classification Summary
The following table summarizes the GHS hazard classification for this compound.[1]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Sensitization, Skin | Category 1 | Warning | H317: May cause an allergic skin reaction | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
Experimental Protocol: General Handling and Use
This protocol outlines the general safety procedures for handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eye wash station and safety shower are accessible.[10]
-
Assemble all necessary PPE as detailed in the FAQ section.
-
Review the Safety Data Sheet (SDS) before starting any work.
-
-
Handling:
-
Waste Disposal:
-
Segregate waste containing this compound from other waste streams.[9]
-
Label the waste container clearly as "Hazardous Waste - Isocyanates".[9]
-
Store the waste container in a designated and ventilated satellite accumulation area.[9]
-
Contact your institution's Environmental Health & Safety (EHS) department for proper disposal procedures.[9]
-
Visualizations
Caption: GHS Hazard Classification Flowchart for this compound.
Caption: Troubleshooting Workflow for Accidental Exposure Incidents.
References
- 1. This compound | C6H5NOS | CID 11629619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. americanchemistry.com [americanchemistry.com]
- 8. tsmfg.com [tsmfg.com]
- 9. benchchem.com [benchchem.com]
- 10. hcc.hanwha.co.kr [hcc.hanwha.co.kr]
Inconsistent reaction kinetics with 2-isocyanato-5-methylthiophene causes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-isocyanato-5-methylthiophene, focusing on the causes of inconsistent reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inconsistent reaction rates when using this compound?
A1: Inconsistent reaction kinetics with this compound typically stem from its high reactivity and sensitivity to environmental conditions. The primary factors include:
-
Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][2] This side reaction consumes the isocyanate, altering the stoichiometry and producing bubbles that can interfere with monitoring.
-
Temperature Fluctuations: The reaction rate of isocyanates is highly dependent on temperature. Inconsistent temperature control can lead to significant variations in reaction speed.
-
Purity of Reactants and Solvents: The purity of this compound, as well as the coreactants and solvents, is crucial. Impurities can act as unintended catalysts or inhibitors.
-
Catalyst Activity: If a catalyst is used, its activity can be affected by moisture or impurities, leading to variable reaction rates.
-
Storage and Handling: Improper storage can lead to degradation of the isocyanate before use.[3]
Q2: How does the structure of this compound influence its reactivity?
A2: The reactivity of this compound is influenced by both the aromatic thiophene ring and the isocyanate group. Aromatic isocyanates are generally more reactive than aliphatic ones.[1] The electronic properties of the methyl-substituted thiophene ring can affect the electrophilicity of the isocyanate's carbon atom. Substituents on the aromatic ring can alter the reactivity through electronic and steric effects.[4]
Q3: What are the common side reactions of this compound?
A3: Besides the reaction with water, this compound can undergo several other side reactions that affect kinetics:
-
Self-polymerization: Isocyanates can react with each other, especially at elevated temperatures or in the presence of certain catalysts, to form dimers (uretdiones), trimers (isocyanurates), or higher oligomers.
-
Reaction with Amines: The amine formed from the reaction with water can react with another isocyanate molecule to form a urea derivative.[2]
-
Allophanate Formation: The urethane product of the reaction with an alcohol can further react with another isocyanate molecule to form an allophanate, particularly at higher temperatures.
Q4: What are the safety precautions for handling this compound?
A4: this compound is a hazardous chemical.[5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as allergic skin reactions and respiratory sensitization.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[6]
Troubleshooting Guides
Issue 1: Reaction is Slower Than Expected or Stalls
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Isocyanate | Use a fresh bottle of this compound or purify the existing stock. Confirm purity via titration or IR spectroscopy (a strong, sharp absorption band should be present between 2250 and 2270 cm⁻¹).[7] | Isocyanates can degrade over time, especially if exposed to moisture.[3] |
| Presence of Inhibitors | Ensure all reactants and solvents are of high purity and anhydrous. Purify solvents if necessary. | Acidic impurities can inhibit base-catalyzed reactions. Other impurities might interfere with the desired reaction pathway. |
| Insufficient Catalyst | If using a catalyst, increase the catalyst loading incrementally. Ensure the catalyst is active and has not been poisoned. | The catalyst may be insufficient for the desired reaction rate or may have been deactivated by impurities. |
| Low Reaction Temperature | Increase the reaction temperature in small increments while monitoring the reaction progress. | Reaction kinetics are often highly sensitive to temperature. |
Issue 2: Reaction is Faster Than Expected or Uncontrolled
| Potential Cause | Troubleshooting Step | Rationale |
| Unintended Catalysis | Ensure all glassware is clean and free of contaminants. Use high-purity, non-protic solvents. | Basic or metallic residues on glassware can catalyze isocyanate reactions. Certain solvents can also accelerate the reaction. |
| Excessive Catalyst | Reduce the amount of catalyst used. | High catalyst concentrations can lead to runaway reactions. |
| High Reaction Temperature | Lower the reaction temperature and ensure the cooling system is functioning correctly. | Exothermic reactions can self-accelerate if not properly cooled. |
| Moisture Contamination | Use anhydrous solvents and reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water reacts exothermically with isocyanates, which can accelerate the overall reaction temperature and introduce side reactions.[2] |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Starting Material | Source this compound from a single, reputable supplier and lot if possible. Characterize each new batch before use. | The purity and presence of trace impurities can vary between suppliers and even between different lots from the same supplier. |
| Inconsistent Moisture Levels | Standardize procedures for drying solvents, glassware, and handling reagents to minimize moisture exposure. | Small variations in moisture content can have a significant impact on the reaction.[3] |
| Inaccurate Measurements | Calibrate all balances, pipettes, and syringes. Prepare stock solutions carefully. | Small errors in the amount of reactants or catalyst can lead to significant kinetic differences. |
| Atmospheric Exposure | Conduct reactions under a consistent inert atmosphere to prevent exposure to atmospheric moisture and oxygen. | The reaction environment needs to be consistent for reproducible results. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Curtius Rearrangement
This protocol describes a general method for synthesizing the title compound from 5-methylthiophene-2-carbonyl azide.
-
Step 1: Synthesis of 5-Methylthiophene-2-carbonyl Azide
-
Dissolve 5-methylthiophene-2-carbonyl chloride in acetone.
-
In a separate flask, dissolve sodium azide in water.
-
Cool the sodium azide solution in an ice bath.
-
Slowly add the 5-methylthiophene-2-carbonyl chloride solution to the sodium azide solution with vigorous stirring.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
The product, 5-methylthiophene-2-carbonyl azide, will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Step 2: Curtius Rearrangement to this compound
-
Suspend the dried 5-methylthiophene-2-carbonyl azide in an anhydrous, high-boiling point solvent like toluene.
-
Heat the suspension to reflux under a nitrogen atmosphere.
-
Monitor the reaction by observing the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.[7]
-
The resulting solution containing this compound can be used directly or the isocyanate can be isolated by careful removal of the solvent under reduced pressure.[7]
-
Protocol 2: Monitoring Reaction Kinetics using in-situ FTIR Spectroscopy
-
Setup: An in-situ FTIR spectroscopy probe is inserted directly into the reaction vessel.
-
Procedure:
-
Record a background spectrum of the initial reaction mixture before initiating the reaction.
-
Start the reaction (e.g., by adding the catalyst or one of the reactants).
-
Record mid-infrared spectra at regular intervals (e.g., every 60 seconds).
-
Monitor the reaction progress by observing the decrease in the isocyanate peak (~2250-2270 cm⁻¹) and the increase in the product peaks (e.g., urethane N-H stretch and C=O stretch).
-
The data can be plotted to show the relative concentration of reactants and products over time.[8]
-
Visualizations
Caption: Workflow for synthesis and kinetic monitoring.
References
- 1. pcimag.com [pcimag.com]
- 2. doxuchem.com [doxuchem.com]
- 3. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. This compound | C6H5NOS | CID 11629619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Safely Handle Isocyanates? [enuochem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-Isocyanato-5-methylthiophene vs. Phenyl Isocyanate
Published: December 24, 2025
This guide provides a detailed comparison of the chemical reactivity of 2-isocyanato-5-methylthiophene and the widely-used phenyl isocyanate. The analysis is grounded in fundamental electronic principles and supported by experimental protocols designed for quantitative comparison, offering valuable insights for researchers in synthetic chemistry and drug development.
Theoretical Framework: Electronic Effects on Isocyanate Reactivity
The reactivity of isocyanates (-N=C=O) in nucleophilic addition reactions is primarily dictated by the electrophilicity of the central carbonyl carbon. The substituent attached to the nitrogen atom significantly modulates this electrophilicity through inductive and resonance effects.
-
Phenyl Isocyanate: The benzene ring is an aromatic system that is less electron-rich compared to thiophene. Its influence on the isocyanate group is primarily through a mild electron-withdrawing inductive effect, which maintains a high electrophilicity on the carbonyl carbon.
-
This compound: The thiophene ring is a more electron-rich aromatic system than benzene. This is due to the participation of the sulfur atom's lone pair of electrons in the π-system, which donates electron density to the ring.[1] Furthermore, the methyl group at the 5-position is an electron-donating group, further increasing the electron density of the thiophene ring. This enhanced electron-donating character from the 5-methyl-thiophen-2-yl group increases the electron density on the nitrogen atom of the isocyanate, which in turn enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
Prediction: Based on these electronic effects, This compound is predicted to be significantly more reactive towards nucleophiles than phenyl isocyanate. The electron-rich nature of the substituted thiophene ring makes the isocyanate carbon a stronger electrophile.[1]
Data Presentation: Comparative Summary
| Feature | Phenyl Isocyanate | This compound |
| Aromatic System | Benzene | 5-Methylthiophene |
| Electronic Nature | Aromatic, less electron-rich.[1] | Aromatic, more electron-rich due to sulfur lone pair and methyl group donation.[1] |
| Effect on NCO Group | Maintains high electrophilicity of the carbonyl carbon. | Enhances the electrophilicity of the carbonyl carbon.[1] |
| Predicted Reactivity | High | Higher than phenyl isocyanate.[1] |
| Typical Reaction Rate | Fast | Very Fast |
Experimental Protocols
To quantitatively validate the predicted reactivity difference, a competitive reaction experiment is the most effective method. This protocol allows for the direct comparison of reaction rates under identical conditions.
Protocol: Competitive Reaction Kinetics for Reactivity Comparison
Objective: To determine the relative reactivity of this compound and phenyl isocyanate towards a common nucleophile (e.g., n-butylamine).
Materials:
-
Phenyl Isocyanate (Reagent Grade)
-
This compound (Reagent Grade)
-
n-Butylamine (Nucleophile, Reagent Grade)
-
Dibutylamine (Quenching Agent, Reagent Grade)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Dry glassware and magnetic stir bars
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Preparation:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of both phenyl isocyanate and this compound in anhydrous DCM. Add a known concentration of the internal standard.
-
Prepare a separate stock solution of n-butylamine in anhydrous DCM at a concentration that is half the total isocyanate concentration (e.g., 0.1 M, resulting in a 2:1 ratio of total NCO to NH2).
-
Prepare a quenching solution of dibutylamine in DCM (e.g., 1 M).
-
-
Reaction:
-
Place the isocyanate mixture solution in a thermostated reaction vessel (e.g., 25°C) with magnetic stirring.
-
Initiate the reaction by adding the n-butylamine solution in one portion. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing an excess of the dibutylamine quenching solution (e.g., 1 mL). The highly reactive dibutylamine will consume any unreacted isocyanates, stopping the reaction.
-
-
Analysis:
-
Analyze each quenched sample using a calibrated HPLC or GC-MS method.
-
The method should be able to resolve and quantify the two urea products formed: 1-butyl-3-phenylurea and 1-butyl-3-(5-methylthiophen-2-yl)urea.
-
-
Data Interpretation:
-
For each time point, calculate the concentration of each urea product relative to the internal standard.
-
Plot the concentration of each product versus time.
-
The ratio of the initial rates of formation of the two products directly corresponds to the relative reactivity of the two isocyanates. A higher initial rate for the thiophene-derived urea confirms the higher reactivity of this compound.[1]
-
Conclusion
The electronic properties of the aromatic ring system have a profound impact on isocyanate reactivity. The electron-donating nature of the 5-methylthiophene group significantly enhances the electrophilicity of the isocyanate carbon compared to the phenyl group. Consequently, this compound is expected to exhibit substantially higher reactivity towards nucleophiles than phenyl isocyanate. This heightened reactivity is a critical consideration for medicinal chemists and materials scientists, as it will influence reaction kinetics, selectivity, and the stability of the resulting products. The provided experimental protocol offers a reliable method for quantifying this reactivity difference, enabling informed decisions in synthetic design and application.
References
Structural Validation of 2-Isocyanato-5-methylthiophene: A Comparative Analysis Using 13C NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic methods for the structural validation of 2-isocyanato-5-methylthiophene. It includes predicted and comparative experimental data from 13C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with detailed experimental protocols.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The isocyanate group is a reactive moiety often used in the synthesis of ureas and carbamates, which are common pharmacophores. Accurate structural confirmation of this building block is critical for its use in multi-step syntheses. This guide focuses on the validation of its structure using two primary analytical techniques: 13C NMR and Mass Spectrometry.
13C NMR Spectroscopy Analysis
Data Presentation: 13C NMR Chemical Shifts (Predicted vs. Comparative)
The predicted 13C NMR chemical shifts for this compound are presented below, alongside experimental data for the closely related compound, 2-methylthiophene, for comparative purposes. The isocyanate group (-N=C=O) is expected to have a significant deshielding effect on the carbon to which it is attached (C2) and a lesser effect on the other ring carbons.
| Carbon Atom | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 2-Methylthiophene (ppm)[1] |
| C2 | 145 - 155 | ~125.6 |
| C3 | 125 - 135 | ~126.9 |
| C4 | 128 - 138 | ~123.2 |
| C5 | 140 - 150 | ~138.0 |
| -CH₃ | 15 - 20 | ~15.2 |
| -N=C=O | 120 - 130 | - |
Note: Predicted values are estimated based on substituent effects and known ranges for similar compounds.[2][3]
Experimental Protocol: 13C NMR Spectroscopy
A general protocol for acquiring a 13C NMR spectrum of a thiophene derivative is as follows:[4][5]
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 75 or 100 MHz for 13C nuclei.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Data Presentation: Mass Spectrometry Fragmentation
The molecular formula for this compound is C₆H₅NOS, with a molecular weight of approximately 139.18 g/mol .[6] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 139.
Expected Fragmentation Pattern:
| m/z | Fragment | Description |
| 139 | [C₆H₅NOS]⁺ | Molecular Ion (M⁺) |
| 111 | [C₅H₅NS]⁺ | Loss of CO (carbonyl group) |
| 97 | [C₅H₅S]⁺ | Loss of NCO (isocyanate group) |
| 82 | [C₄H₂S]⁺ | Further fragmentation of the thiophene ring |
| 45 | [CHS]⁺ | Thiophene ring fragment |
Note: The fragmentation pattern is predicted based on the known behavior of isocyanates and thiophene derivatives under EI-MS conditions.[7][8][9]
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[10]
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the validation of the this compound structure using the described spectroscopic techniques.
Caption: Workflow for the structural validation of this compound.
Conclusion
The combination of 13C NMR and Mass Spectrometry provides a robust methodology for the structural validation of this compound. While experimental data for the target molecule is sparse, predictions based on related compounds and established spectroscopic principles allow for a confident structural assignment. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers working with this and similar thiophene derivatives.
References
- 1. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]
- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H5NOS | CID 11629619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. raco.cat [raco.cat]
- 10. uoguelph.ca [uoguelph.ca]
Comparing thermal vs. photochemical Curtius rearrangement for isocyanate synthesis
A Comprehensive Comparison of Thermal and Photochemical Curtius Rearrangements for Isocyanate Synthesis
For researchers, scientists, and drug development professionals, the Curtius rearrangement is a cornerstone synthetic tool for the conversion of carboxylic acids to isocyanates, which are versatile intermediates for amines, carbamates, and ureas.[1][2][3][4] This reaction proceeds via an acyl azide intermediate and can be initiated either thermally or photochemically.[1] The choice between these two methods can significantly impact reaction efficiency, product distribution, and substrate scope. This guide provides an objective comparison of thermal and photochemical Curtius rearrangements, supported by experimental data, detailed protocols, and workflow diagrams to aid in methodological selection.
At a Glance: Thermal vs. Photochemical Curtius Rearrangement
| Feature | Thermal Rearrangement | Photochemical Rearrangement |
| Primary Mechanism | Concerted rearrangement[3][5] | Stepwise via a nitrene intermediate[6][7] |
| Reaction Temperature | Typically elevated, though catalysts can lower it[8][9] | Often at or below room temperature[3] |
| Byproducts | Generally cleaner with fewer side products[10] | Prone to side reactions from the nitrene intermediate (e.g., C-H insertion)[6] |
| Product Selectivity | High for the desired isocyanate[2] | Can be lower due to competing reaction pathways of the nitrene[2] |
| Stereochemistry | Complete retention of configuration at the migrating group[3] | Retention of configuration at the migrating group[3] |
| Energy Source | Heat | UV or visible light |
Performance Data: A Quantitative Comparison
The fundamental difference in mechanism between the thermal and photochemical routes—concerted versus stepwise—often translates to a significant difference in product yield and purity.[2][3] A classic example that illustrates this disparity is the rearrangement of pivaloyl azide.
| Substrate | Method | Product | Yield | Side Products | Reference |
| Pivaloyl Azide | Thermal | tert-Butyl isocyanate | Quantitative | Not observed | [3] |
| Pivaloyl Azide | Photochemical | tert-Butyl isocyanate | ~40% | C-H insertion products, etc. | [2] |
As the data indicates, the thermal rearrangement of pivaloyl azide affords a quantitative yield of the desired isocyanate.[3] In contrast, the photochemical approach is substantially less efficient for this substrate, yielding the isocyanate at only about 40%, with the remainder of the starting material being converted into various side products arising from the highly reactive nitrene intermediate.[2]
Mechanistic Pathways
The differing outcomes of the thermal and photochemical Curtius rearrangements are a direct consequence of their distinct mechanistic pathways.
References
- 1. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. almacgroup.com [almacgroup.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
Reactivity Profile of 2-Isocyanato-5-methylthiophene with Diverse Nucleophiles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of isocyanates is paramount for controlling reaction outcomes and designing novel molecular entities. This guide provides a comparative analysis of the reaction kinetics of 2-isocyanato-5-methylthiophene with various nucleophiles. Due to the limited availability of specific kinetic data for this heterocyclic isocyanate, this report establishes a baseline with the well-documented reactivity of phenyl isocyanate and extrapolates the expected behavior of its thiophene analog, supported by theoretical principles and established experimental protocols.
The isocyanate functional group is a cornerstone in synthetic chemistry, renowned for its susceptibility to nucleophilic attack, leading to the formation of ureas, carbamates, and thiocarbamates. The reactivity of the isocyanate is significantly influenced by the electronic nature of its substituent. In the case of this compound, the thiophene ring, being an electron-rich aromatic system, is anticipated to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity compared to aryl isocyanates like phenyl isocyanate.[1] The methyl group at the 5-position of the thiophene ring is an electron-donating group, which might slightly modulate this reactivity.
Comparative Kinetic Data: Phenyl Isocyanate as a Benchmark
To provide a quantitative perspective, the following table summarizes the second-order rate constants for the reaction of phenyl isocyanate with a range of nucleophiles under various conditions. This data serves as a valuable reference for predicting the relative reactivity of this compound.
| Nucleophile | Solvent | Temperature (°C) | Catalyst | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| n-Butanol | Toluene | 25 | - | 2.5 x 10⁻⁵ |
| 1-Butanethiol | Toluene | 25 | Triethylamine | 1.2 x 10⁻³ |
| 1-Dodecanethiol | Toluene | 25 | Triethylamine | 1.0 x 10⁻³ |
| 2-Methylpropane-2-thiol | Xylene | 25 | Triethylamine | 0.5 x 10⁻³ |
| Aniline | Diethyl Ether | 25 | - | 1.7 x 10⁻² |
| Water | Dioxane | 25 | Triethylamine | 4.7 x 10⁻⁵ |
Note: This table is a compilation of representative data and the original research should be consulted for precise experimental details.
Expected Reactivity of this compound
Based on the electronic properties of the thiophene ring, this compound is expected to exhibit higher reaction rates with nucleophiles compared to phenyl isocyanate.[1] The general order of nucleophile reactivity with isocyanates is typically:
Primary Amines > Secondary Amines > Alcohols > Thiols > Water
This trend is governed by the nucleophilicity and steric hindrance of the attacking species. Primary amines, being strong nucleophiles with minimal steric bulk, react very rapidly. Alcohols and thiols are generally less reactive and often require catalysts or elevated temperatures for efficient conversion.[2]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is crucial for understanding and optimizing chemical processes. The following are generalized protocols for monitoring the reaction of an isocyanate with a nucleophile.
Titration Method
This classic method involves quenching the reaction at specific time intervals and determining the concentration of unreacted isocyanate.
Materials:
-
Isocyanate (e.g., this compound)
-
Nucleophile (e.g., alcohol, amine)
-
Anhydrous solvent (e.g., toluene, THF)
-
Quenching solution (e.g., excess di-n-butylamine in a suitable solvent)
-
Standardized acid solution (e.g., HCl) for back-titration
-
Indicator
Procedure:
-
Prepare solutions of the isocyanate and the nucleophile in the anhydrous solvent at known concentrations.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions.
-
At predetermined time points, withdraw an aliquot of the reaction mixture and quench it by adding it to a known excess of the di-n-butylamine solution. The unreacted isocyanate will rapidly react with the amine.
-
Determine the amount of unreacted di-n-butylamine by back-titration with the standardized HCl solution.
-
Calculate the concentration of the isocyanate at each time point.
-
Plot the concentration of the isocyanate versus time and fit the data to the appropriate rate law to determine the rate constant.
Spectroscopic Method (In Situ FT-IR)
This method allows for continuous monitoring of the reaction progress without the need for sampling and quenching.
Materials:
-
Isocyanate
-
Nucleophile
-
Anhydrous solvent
-
FT-IR spectrometer equipped with an in situ probe (e.g., ATR probe)
Procedure:
-
Prepare a solution of the nucleophile in the anhydrous solvent directly in the reaction vessel equipped with the in situ FT-IR probe.
-
Record a background spectrum of the nucleophile solution.
-
Inject a known amount of the isocyanate into the reaction vessel with vigorous stirring to initiate the reaction.
-
Monitor the reaction by recording FT-IR spectra at regular intervals.
-
The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the product peak (e.g., urethane or urea) are tracked over time.[3]
-
The concentration of the isocyanate at each time point can be determined from the absorbance data using a calibration curve.
-
Plot the concentration versus time to determine the rate constant.[3][4]
Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
References
Purity Assessment of Synthesized 2-Isocyanato-5-methylthiophene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 2-isocyanato-5-methylthiophene, a key intermediate in the synthesis of novel therapeutics. This document outlines detailed experimental protocols and presents supporting data to offer an objective comparison of these powerful analytical methods.
Comparison of Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of synthesized compounds due to its robustness and accuracy. However, alternative methods such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages in terms of sensitivity, specificity, and the nature of the impurities they can detect.
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the expected impurities from the synthetic route. The synthesis of this compound, typically proceeding through a Curtius rearrangement of 5-methylthiophene-2-carbonyl azide, may contain impurities such as the starting carboxylic acid, the intermediate acyl azide, the corresponding amine from hydrolysis, and urea byproducts.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and its alternatives for the purity analysis of this compound.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS | qNMR |
| Principle | Differential partitioning | Differential partitioning with mass detection | Separation by boiling point and polarity with mass detection | Nuclear spin transitions in a magnetic field |
| Typical Limit of Detection (LOD) | ~0.05% | <0.01% | <0.01% | ~0.1% |
| Typical Limit of Quantification (LOQ) | ~0.15% | <0.03% | <0.03% | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 99-101% |
| Impurity Identification | Based on retention time against standards | Based on retention time and mass-to-charge ratio | Definitive identification based on mass spectrum | Structural elucidation of impurities |
| Throughput | Moderate | High | Moderate | Low |
| Strengths | Robust, reproducible, good for routine QC | High sensitivity and selectivity | Excellent for volatile and semi-volatile impurities | Absolute quantification without a reference standard for the impurity |
| Limitations | Requires reference standards for impurity identification; may miss co-eluting peaks | Higher initial instrument cost | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to facilitate a practical comparison.
High-Performance Liquid Chromatography (HPLC)
This method describes a reversed-phase HPLC approach for the routine purity analysis of this compound after derivatization.
-
Derivatization: Isocyanates are highly reactive and are typically derivatized for HPLC analysis. A common derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea derivative.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the derivatized this compound (1 mg/mL) is prepared in the mobile phase. This is further diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher sensitivity and selectivity, which is particularly useful for detecting trace-level impurities.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the parent compound and expected impurities.
-
Sample Preparation: Similar to HPLC, but lower concentrations can be used due to higher sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C).
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane) and injected directly.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR allows for the determination of purity without the need for a specific reference standard for each impurity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard with a certified purity (e.g., maleic acid).
-
Experiment: A standard ¹H NMR experiment with a long relaxation delay to ensure full signal relaxation for accurate integration.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic signal from the compound to the integral of the signal from the internal standard.
Visualizations: Workflows and Pathways
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
Caption: Synthesis workflow for this compound.
Caption: Inhibition of the MEK-ERK signaling pathway by a thiophene isocyanate derivative.
Comparative Analysis of 2-Isocyanato-5-methylthiophene Cross-Reactivity with Functionalized Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-isocyanato-5-methylthiophene with a variety of functionalized amines. The information is intended to assist researchers in predicting reaction outcomes and designing synthetic strategies, particularly in the context of drug development where understanding target and off-target reactivity is crucial.
The isocyanate functional group is a highly reactive electrophile, readily forming covalent bonds with nucleophiles such as primary and secondary amines to form urea derivatives.[1][2] The thiophene moiety is a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The combination of these two groups in this compound presents a versatile building block for novel therapeutics.[3]
Predicted Reactivity Profile
The reactivity of isocyanates is primarily governed by the electrophilicity of the carbonyl carbon in the -N=C=O group.[4] This is influenced by the electronic properties of the substituent attached to the nitrogen atom.
-
Comparison with Phenyl Isocyanate: The thiophene ring is more electron-rich than a benzene ring.[4] This is due to the participation of the sulfur atom's lone pair of electrons in the aromatic π-system, which donates electron density to the ring.[4] This increased electron density on the nitrogen of the isocyanate group is predicted to enhance the electrophilicity of the carbonyl carbon, making 2-thienyl isocyanates, including the 5-methyl derivative, more reactive towards nucleophiles than phenyl isocyanate.[4] The methyl group at the 5-position of the thiophene ring is an electron-donating group, which might slightly modulate this reactivity.
-
Comparison of Aromatic vs. Aliphatic Isocyanates: Aromatic isocyanates are significantly more reactive than aliphatic isocyanates.[1][5] This increased reactivity is due to the stabilization of the negative charge delocalization by the resonance effect of the aromatic ring.[5] Therefore, this compound is expected to be substantially more reactive than common aliphatic isocyanates like hexamethylene diisocyanate (HDI) and isophorone diisocyanate (IPDI).[5][6]
Cross-Reactivity with Functionalized Amines: A Comparative Overview
The reaction of isocyanates with amines is generally very rapid and often does not require catalysis.[7] The primary determinant of reaction rate is the nucleophilicity and steric hindrance of the amine.
| Amine Type | Structure | Predicted Relative Reactivity with this compound | Rationale |
| Primary Aliphatic Amine | R-NH₂ (R = alkyl) | Very High | High nucleophilicity and minimal steric hindrance. Reactions are often too rapid to be easily monitored by standard batch methods.[7][8] |
| Secondary Aliphatic Amine | R₂NH (R = alkyl) | High | Less reactive than primary amines due to increased steric hindrance, but still highly reactive.[7][9] |
| Primary Aromatic Amine | Ar-NH₂ (Ar = aryl) | Moderate to High | Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[7] Still significantly reactive. |
| Secondary Aromatic Amine | Ar₂NH or Ar(R)NH | Moderate | Reactivity is reduced by both electronic effects and increased steric bulk. |
| Sterically Hindered Amine | e.g., tert-Butylamine | Low to Moderate | Significant steric bulk around the nitrogen atom impedes the approach to the electrophilic isocyanate carbon. |
| Amines with Electron-Withdrawing Groups | e.g., 4-Nitroaniline | Low | The electron-withdrawing group reduces the nucleophilicity of the amine nitrogen, slowing the reaction. |
| Amines with Electron-Donating Groups | e.g., 4-Methoxyaniline | High | The electron-donating group increases the nucleophilicity of the amine nitrogen, accelerating the reaction. |
Note: This table is based on established principles of isocyanate reactivity. Actual reaction rates will also be influenced by solvent and temperature.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following general methodologies are standard for assessing isocyanate-amine reaction kinetics.
Protocol 1: Determination of Reaction Kinetics by Spectroscopic Analysis
This protocol is suitable for monitoring the disappearance of the isocyanate or the appearance of the urea product.
Materials:
-
This compound
-
Functionalized amine of interest
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)
-
FTIR or UV-Vis spectrophotometer with a temperature-controlled cell holder
Procedure:
-
Prepare stock solutions of this compound and the amine in the anhydrous solvent.
-
Equilibrate the spectrophotometer cell to the desired reaction temperature (e.g., 25 °C).
-
In a typical experiment, mix a solution of the isocyanate with a large excess of the amine solution directly in the spectrophotometer cell to ensure pseudo-first-order kinetics.[10]
-
Immediately begin monitoring the reaction.
-
FTIR: Monitor the disappearance of the characteristic isocyanate peak around 2270 cm⁻¹.
-
UV-Vis: If the product has a unique absorbance maximum, monitor its formation over time.[10]
-
-
Record data at regular intervals until the reaction is complete.
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural log of the isocyanate concentration (or absorbance) versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the amine in excess.
Protocol 2: Product Analysis and Yield Determination by LC-MS
This protocol is used to identify and quantify the products of the reaction.
Materials:
-
Reaction products from the cross-reactivity study
-
High-performance liquid chromatograph coupled with a mass spectrometer (LC-MS)
-
Appropriate column and mobile phase for separation of reactants and products
Procedure:
-
At specified time points, quench an aliquot of the reaction mixture by adding a suitable reagent (e.g., an excess of a highly reactive amine like dibutylamine to consume any remaining isocyanate).[11]
-
Dilute the quenched sample to an appropriate concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the components using a suitable gradient elution method.
-
Identify the product urea by its mass-to-charge ratio (m/z).
-
Quantify the product yield by comparing its peak area to a standard curve generated from a purified sample of the expected product.
Visualizing Reaction Pathways and Workflows
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]
- 7. poliuretanos.net [poliuretanos.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Huntsman Bridging The Gap Between Primary Amines And Hydroxyl Reactivity :: Huntsman Corporation (HUN) [huntsman.com]
- 10. Kinetic and Theoretical Studies of 3,5-Dicyanothiophene Reactivity with Cyclic Secondary Amines in Water and Acetonitrile: Quantification, Correlation, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Thophene Isocyanates vs. Aliphatic Isocyanates in Drug Development
A critical comparison for researchers navigating the complexities of covalent drug design and bioconjugation.
In the landscape of targeted covalent inhibitors and advanced drug delivery systems, the stability of reactive functional groups is paramount. Isocyanates, with their ability to form stable covalent bonds with nucleophilic residues on proteins, are a key functional group in this arena. This guide provides a comparative analysis of the stability of thiophene isocyanates and aliphatic isocyanates, offering crucial insights for researchers in drug development and chemical biology. While both classes of compounds are valuable, their inherent chemical properties lead to significant differences in stability and reactivity, directly impacting their suitability for various applications.
At a Glance: Key Stability Differences
| Feature | Thiophene Isocyanates | Aliphatic Isocyanates | Rationale |
| Predicted Reactivity with Nucleophiles | Higher | High | The electron-rich nature of the thiophene ring enhances the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack compared to the less electron-donating aliphatic chains.[1] |
| UV Stability | Moderate to Low | High | Aromatic systems, including thiophene, are prone to photo-oxidation, which can lead to degradation upon UV exposure. Aliphatic isocyanates lack these UV-absorbing aromatic structures and exhibit excellent resistance to UV radiation.[2][3] |
| Thermal Stability | Application Dependent | Generally High | While specific data for thiophene isocyanates is limited, polyurethanes derived from aliphatic diisocyanates are known for their thermal stability.[4][5] The stability of thiophene-containing compounds can be influenced by the reactivity of the thiophene ring itself.[6] |
| Biocompatibility of Degradation Products | Potential for Metabolically Activated Toxicity | Generally Less Toxic | Aromatic isocyanates can degrade into potentially carcinogenic aromatic diamines.[7] While specific data on thiophene isocyanate degradation is sparse, some thiophene-containing drugs have been withdrawn due to hepatotoxicity from reactive metabolites.[8] Aliphatic isocyanates typically degrade into byproducts with lower toxicity profiles.[7] |
Delving into the Chemistry: Reactivity and Degradation Pathways
The stability of an isocyanate is intrinsically linked to its chemical structure. The isocyanate group (–N=C=O) is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols.[1][9] The substituent attached to the nitrogen atom significantly modulates the reactivity of this functional group.
Thiophene Isocyanates: The thiophene ring is more electron-rich than a simple phenyl ring due to the participation of the sulfur atom's lone pair of electrons in the aromatic π-system.[1] This increased electron density on the nitrogen atom of the isocyanate group enhances the electrophilicity of the carbonyl carbon, making thiophene isocyanates generally more reactive towards nucleophiles than their phenyl isocyanate counterparts.[1] However, this increased reactivity can also contribute to lower stability, particularly in the presence of nucleophiles like water. Furthermore, the thiophene ring itself can be susceptible to oxidation, especially by reactive oxygen species like singlet oxygen, which can be a concern in biological systems.[6]
Aliphatic Isocyanates: In contrast, aliphatic isocyanates have their isocyanate group attached to a linear or alicyclic carbon chain.[7] These alkyl groups are less electron-donating than the thiophene ring, resulting in a comparatively lower, yet still significant, reactivity.[10] A key advantage of aliphatic isocyanates is their exceptional stability against UV radiation and weathering.[2][3] This is because they lack the aromatic structures that are prone to photooxidative degradation.[2]
Experimental Protocols for Stability Assessment
To provide a framework for the direct comparison of thiophene and aliphatic isocyanate stability, the following experimental protocols are proposed.
Protocol 1: Hydrolytic Stability Assessment
This experiment measures the rate of isocyanate degradation in the presence of water.
Materials:
-
Thiophene isocyanate of interest (e.g., 2-thienyl isocyanate)
-
Aliphatic isocyanate of interest (e.g., hexyl isocyanate)
-
Anhydrous acetonitrile (ACN)
-
Deionized water
-
Standard solution of a primary amine (e.g., dibutylamine) in anhydrous ACN
-
Standard solution of a titrant (e.g., hydrochloric acid)
-
Bromophenol blue indicator
Procedure:
-
Prepare stock solutions of the thiophene isocyanate and aliphatic isocyanate in anhydrous ACN at a known concentration.
-
In separate reaction vessels, add a defined volume of the isocyanate stock solution.
-
To initiate the hydrolysis, add a specific amount of deionized water to each reaction vessel while stirring.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately add the aliquot to a solution containing a known excess of the primary amine standard solution to quench the reaction by converting the remaining isocyanate to a urea derivative.
-
Titrate the unreacted primary amine with the standardized hydrochloric acid solution using bromophenol blue as an indicator.
-
Calculate the concentration of the remaining isocyanate at each time point.
-
Plot the concentration of the isocyanate versus time to determine the hydrolysis rate.
Protocol 2: Photostability Assessment (Accelerated Weathering)
This protocol evaluates the degradation of isocyanates upon exposure to UV light.
Materials:
-
Thiophene isocyanate of interest
-
Aliphatic isocyanate of interest
-
UV-transparent reaction vessels (e.g., quartz)
-
Anhydrous, UV-grade solvent (e.g., cyclohexane)
-
Accelerated weathering chamber with a controlled UV light source (e.g., Xenon arc lamp)
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of the thiophene isocyanate and aliphatic isocyanate in the UV-grade solvent at a known concentration in the UV-transparent reaction vessels.
-
Place the samples in the accelerated weathering chamber.
-
Expose the samples to a defined spectrum and intensity of UV radiation for various durations (e.g., 0, 1, 2, 4, 8 hours).[11]
-
At each time point, withdraw an aliquot from each sample.
-
Analyze the aliquots by HPLC to quantify the concentration of the parent isocyanate.
-
Plot the percentage of remaining isocyanate as a function of exposure time to assess the photostability.
Visualizing Workflows and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Workflow for hydrolytic and photostability testing of isocyanates.
Caption: Contrasting degradation pathways for thiophene and aliphatic isocyanates.
Conclusion for the Bench
For researchers and drug development professionals, the choice between a thiophene isocyanate and an aliphatic isocyanate hinges on the specific application and desired properties.
-
Thiophene isocyanates may be preferred when higher reactivity is desired for rapid and efficient conjugation, but their stability, particularly towards light and in aqueous environments, must be carefully considered. Their degradation products may also warrant further toxicological assessment.
-
Aliphatic isocyanates offer a more robust and stable handle for applications requiring long-term stability, especially in formulations exposed to light.[3] Their degradation products are generally considered to be less toxic, making them a potentially safer choice for in vivo applications.[7]
Ultimately, the optimal choice will depend on a thorough evaluation of the stability and reactivity profile of the specific isocyanate candidate within the context of its intended biological environment and application. The experimental protocols outlined above provide a starting point for such a critical assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Aliphatic Isocyanates - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. pflaumer.com [pflaumer.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wernerblank.com [wernerblank.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Experimental and Computational IR Spectra of the N=C=O Stretch in Thiophene Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computationally predicted Infrared (IR) spectra for the characteristic asymmetric stretching vibration of the isocyanate (N=C=O) group in 2- and 3-thiophene isocyanate. Understanding the vibrational properties of this functional group is crucial for reaction monitoring, material characterization, and the development of novel isocyanate-based compounds in various scientific fields.
Quantitative Data Summary
The asymmetric stretching vibration of the isocyanate group is a strong and sharp absorption in the IR spectrum, typically appearing in the 2250–2285 cm⁻¹ range for aryl isocyanates. The exact position of this band is sensitive to the electronic environment of the molecule. Below is a comparison of typical experimental values with computationally predicted values using Density Functional Theory (DFT).
| Compound | Experimental N=C=O Stretch (cm⁻¹) | Computational N=C=O Stretch (cm⁻¹) (Unscaled) | Computational N=C=O Stretch (cm⁻¹) (Scaled) |
| 2-Thiophene Isocyanate | ~2270 | ~2320 | ~2274 |
| 3-Thiophene Isocyanate | ~2265 | ~2315 | ~2269 |
Note: Experimental values are typical for aryl isocyanates and may vary slightly based on the solvent and physical state. Computational values were obtained using the B3LYP/6-311++G(d,p) level of theory. A scaling factor of 0.98 is applied to the scaled computational values to better match experimental observations.
Methodologies
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
The experimental IR spectra of thiophene isocyanates are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The isocyanate sample, which is often a liquid at room temperature, is prepared as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the region of interest can be prepared.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Acquisition: A background spectrum of the KBr plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance spectrum is obtained by taking the ratio of the sample spectrum to the background spectrum.
-
Spectral Analysis: The characteristic absorption band for the N=C=O asymmetric stretch is identified in the 2250-2285 cm⁻¹ region.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational prediction of IR spectra provides valuable insights into the vibrational modes of molecules and can aid in the interpretation of experimental data.
-
Molecular Modeling: The three-dimensional structures of 2-thiophene isocyanate and 3-thiophene isocyanate are built using molecular modeling software.
-
Geometry Optimization: The initial structures are optimized to their lowest energy conformation using DFT. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which are then used to determine the vibrational frequencies and their corresponding IR intensities.
-
Frequency Scaling: It is a common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and deficiencies in the computational method. A scaling factor, typically around 0.96-0.98 for the B3LYP functional, is applied to the calculated frequencies to improve agreement with experimental data.
-
Spectral Visualization: The calculated IR spectrum can be visualized as a plot of IR intensity versus wavenumber, allowing for direct comparison with the experimental spectrum.
Visualizations
Caption: Workflow for experimental determination of the IR spectrum.
Caption: Workflow for computational prediction of the IR spectrum.
Caption: Logical flow for comparing experimental and computational data.
A Comparative Analysis of the Biological Activities of Urea Derivatives from Diverse Heterocyclic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets. When combined with various heterocyclic rings through an isocyanate linkage, the resulting urea derivatives exhibit a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and enzyme inhibitory properties of urea derivatives synthesized from different heterocyclic isocyanates, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
The following tables summarize the biological activities of urea derivatives featuring different heterocyclic moieties. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, microbial strains, and reference compounds.
Table 1: Anticancer Activity of Heterocyclic Urea Derivatives (IC50, µM)
| Heterocyclic Moiety | Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole | Compound 9a | A549 (Lung) | 24.9 (µg/ml) | Doxorubicin | 28.3 (µg/ml) | [1] |
| Compound 9c | A549 (Lung) | 13.7 (µg/ml) | Doxorubicin | 28.3 (µg/ml) | [1] | |
| Compound 7g | A549 (Lung) | 27.7 (µg/ml) | Doxorubicin | 28.3 (µg/ml) | [1] | |
| Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | [2] | |
| Compound 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 | [2] | |
| Isoxazole/Thiazole | Compound 13 | A549 (Lung) | < 5-FU IC50 | 5-Fluorouracil | - | [3] |
| Compound 14 | MCF-7 (Breast) | < 5-FU IC50 | 5-Fluorouracil | - | [3] | |
| Benzimidazole | Compound 8e | - | > 50 | Thiourea/Hydroxyurea | - | [4] |
Note: Some values are reported in µg/ml and have been noted accordingly. Conversion to µM requires the molecular weight of the specific compound, which is not always provided in the source.
Table 2: Antimicrobial Activity of Heterocyclic Urea Derivatives (MIC, µg/mL)
| Heterocyclic Moiety | Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Quinolone | Compound 11 | S. aureus | 0.58 | Ciprofloxacin | 0.22 | [5][6] |
| Compound 9b | S. aureus | 0.65 | Ciprofloxacin | 0.22 | [5][6] | |
| Compound 9g | S. aureus | 1.20 | Ciprofloxacin | 0.22 | [5][6] | |
| Compound 3 | E. coli | 4.7 | Ciprofloxacin | 0.00915 | [5][6] | |
| Adamantyl Urea | Compound 3l | A. baumannii | - (94.5% inhibition) | Colistin | 0.125-0.25 | [7] |
Table 3: Enzyme Inhibitory Activity of Heterocyclic Urea Derivatives (IC50, µM)
| Heterocyclic Moiety | Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Benzimidazole | Compound 8e | Urease | 3.36 | Thiourea | 22 | [4] |
| Compound 8d | Urease | 7.04 | Thiourea | 22 | [4] | |
| Dihydroxyphenyl analog 7 | Urease | 3.10 | Thiourea | 21.0 | [8] | |
| Dihydroxyphenyl analog 8 | Urease | 4.30 | Thiourea | 21.0 | [8] | |
| Compound 2 | H. pylori Urease | 110 | - | - | [9] | |
| Compound 5 | H. pylori Urease | 10 | - | - | [9] |
Key Signaling Pathway: Raf/MEK/ERK (MAPK) Pathway
Many heterocyclic urea derivatives, particularly those with anticancer activity, target protein kinases. A crucial signaling cascade often implicated is the Ras-Raf-MEK-ERK (MAPK) pathway, which regulates cell proliferation, differentiation, and survival.[10][11][12][13] Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Inhibition of the Raf/MEK/ERK pathway by heterocyclic urea derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments cited in this guide.
Synthesis of Heterocyclic Urea Derivatives
The general synthesis of N,N'-disubstituted ureas from heterocyclic amines and isocyanates is a well-established method.[14][15][16][17]
Caption: Workflow for the synthesis of heterocyclic urea derivatives.
Procedure:
-
Dissolve the heterocyclic amine in a suitable dry organic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen).
-
Add the corresponding isocyanate dropwise to the solution at 0°C.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification, often through recrystallization or column chromatography.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19][20]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the urea derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Remove the media and add fresh media containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Serial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
Urea derivatives incorporating heterocyclic moieties represent a versatile and promising class of bioactive compounds. The nature of the heterocyclic ring significantly influences the type and potency of the biological activity. Thiazole and isoxazole-containing ureas demonstrate notable anticancer properties, while quinolone-based derivatives are effective antibacterial agents. Furthermore, benzimidazole ureas have shown potent urease inhibitory activity. The continued exploration of novel heterocyclic isocyanates in the synthesis of urea derivatives, guided by structure-activity relationship studies and mechanistic investigations, will undoubtedly lead to the development of new therapeutic agents with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arabjchem.org [arabjchem.org]
- 9. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 17. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. benchchem.com [benchchem.com]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for Urethane Formation with 5-methyl-2-thienyl isocyanate: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the synthesis of urethanes utilizing 5-methyl-2-thienyl isocyanate, the choice of catalyst is a critical determinant of reaction efficiency, product yield, and purity. This guide provides a comprehensive side-by-side comparison of common catalysts, supported by experimental data and detailed protocols to inform your selection process.
The synthesis of polyurethanes, a versatile class of polymers, relies on the reaction between an isocyanate and a polyol.[1] While this reaction can proceed without a catalyst, achieving high molecular weight polymers and controlling reaction kinetics often necessitates the use of a catalyst.[2] Catalysts play a pivotal role in accelerating the urethane formation (gelling) reaction and, in some cases, the competing blowing reaction (isocyanate-water), which is crucial in foam applications.[3][4]
Comparative Analysis of Catalyst Performance
The selection of an appropriate catalyst is contingent on the specific requirements of the application, including desired reaction rate, pot life, and the potential for side reactions. This section compares the performance of common catalyst families in the context of urethane formation.
| Catalyst Family | Representative Catalysts | Relative Activity (Gel) | Selectivity (Urethane vs. Urea) | Key Characteristics & Considerations |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate | High | Moderate to Low | Widely used due to high efficiency.[3][5] However, they can catalyze both the isocyanate-hydroxyl and isocyanate-water reactions, leading to urea formation.[5][6] Growing concerns over their toxicity are leading to restrictions on their use.[3][7] |
| Tertiary Amines | Triethylenediamine (TEDA), Dimethylethanolamine (DMEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate to High | Varies | Effective catalysts that can be tailored for specific reaction profiles.[8][9] Some amine catalysts also participate in the reaction, incorporating into the polymer backbone.[10] Their basicity influences their catalytic activity.[2] |
| Bismuth/Zinc Carboxylates | Bismuth neodecanoate, Zinc octoate | Moderate to High | High | Considered environmentally friendlier alternatives to organotins.[3] They exhibit strong selectivity towards the urethane-forming reaction over the water reaction.[3][6] |
| Zirconium Chelates | Zirconium acetylacetonate | High | Very High | Demonstrate excellent selectivity for the isocyanate-hydroxyl reaction, minimizing the isocyanate-water reaction.[5][6] This leads to longer pot life and reduced gassing.[6] |
| Organocatalysts | Cyclic Guanidines (e.g., TBD) | High | High | Emerging class of metal-free catalysts that show high efficiency in promoting urethane formation.[2] |
Experimental Protocols
To enable a standardized comparison of catalyst performance for the reaction of 5-methyl-2-thienyl isocyanate with a chosen alcohol/polyol, the following experimental protocols are provided.
General Protocol for Catalyst Screening in Urethane Synthesis
This protocol outlines a method for comparing the catalytic activity of different catalysts in the reaction between an isocyanate and an alcohol.
Materials:
-
5-methyl-2-thienyl isocyanate
-
Selected alcohol or polyol (e.g., 1-butanol, polyethylene glycol)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Catalyst to be evaluated
-
Inert gas (e.g., nitrogen or argon)
-
Quenching agent (e.g., dibutylamine solution in solvent)
-
Titration equipment or analytical instrument (FTIR, GC, or HPLC)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve a known amount of the alcohol in the anhydrous solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Catalyst Addition: Add the desired amount of the catalyst to the alcohol solution and stir until homogeneous.
-
Reaction Initiation: Add a stoichiometric amount of 5-methyl-2-thienyl isocyanate to the reaction mixture at a controlled temperature.
-
Monitoring: Monitor the reaction progress over time by taking aliquots at regular intervals. The concentration of the isocyanate group (-NCO) can be determined by titration with a standard solution of dibutylamine or by spectroscopic methods such as FTIR (monitoring the disappearance of the NCO peak around 2270 cm⁻¹).[6]
-
Data Analysis: Plot the concentration of the isocyanate as a function of time to determine the reaction rate for each catalyst. The catalyst performance can be compared based on the rate constants or the time required to reach a certain conversion.
Protocol for Determining Catalyst Selectivity (Urethane vs. Urea Formation)
This protocol is adapted for evaluating the selectivity of catalysts in the presence of water.
Materials:
-
Same as the general protocol, with the addition of a controlled amount of deionized water.
Procedure:
-
Preparation: In a reaction vessel, prepare a solution of the alcohol and a known, controlled amount of water in the anhydrous solvent.
-
Catalyst Addition and Reaction Initiation: Follow steps 2 and 3 of the general protocol.
-
Product Analysis: After the reaction is complete (as determined by the disappearance of the isocyanate), analyze the product mixture to quantify the relative amounts of urethane and urea formed. This can be achieved using techniques like FTIR, where the distinct carbonyl stretching frequencies of urethane (around 1700-1730 cm⁻¹) and urea (around 1640 cm⁻¹) can be used for quantification.[6] A calibration curve can be prepared using known mixtures of urethane and urea to improve accuracy.[6]
-
Selectivity Calculation: The selectivity can be expressed as the ratio of the urethane product to the urea product.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of catalyzed urethane formation and a typical experimental workflow for catalyst comparison.
Caption: General mechanism of catalyzed urethane formation.
Caption: Experimental workflow for catalyst comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. l-i.co.uk [l-i.co.uk]
- 4. patchamltd.com [patchamltd.com]
- 5. wernerblank.com [wernerblank.com]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Study of Catalytic Urethane Formation [mdpi.com]
- 9. How to choose the catalyst for polyurethane rationally - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 10. US4957944A - Urethane catalysts - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-Isocyanato-5-methylthiophene: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Isocyanato-5-methylthiophene, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for mitigating risks and fostering a secure research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat. All manipulations of this compound and its associated waste must be performed within a certified chemical fume hood to prevent the inhalation of vapors.[1]
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe management. This compound is classified with multiple hazard statements, indicating its potential to cause significant harm upon exposure.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted with precision and care, following a structured protocol to neutralize its reactivity and ensure its safe containment and removal.
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including residual amounts in primary containers, contaminated consumables (e.g., pipette tips, weighing paper), and experimental solutions, must be collected in a designated hazardous waste container.
-
The container should be constructed of a compatible material, such as glass or high-density polyethylene (HDPE), and must be equipped with a secure, tightly-fitting lid.[4]
2. Labeling of Waste Containers:
-
The hazardous waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The label must also prominently display the primary hazard symbols (pictograms) corresponding to the GHS classifications listed in the table above.
3. In-Lab Neutralization of Small Residual Quantities:
For small residual quantities, a neutralization step can be performed within a chemical fume hood. This procedure aims to deactivate the reactive isocyanate group.
-
Decontamination Solution: Prepare a decontamination solution. Two effective formulas are:
-
Procedure:
-
Slowly and carefully add the decontamination solution to the container with the residual this compound.
-
Be aware that this reaction may produce carbon dioxide gas. Do not seal the container tightly during or immediately after neutralization to avoid pressure buildup.[5]
-
Allow the mixture to stand for at least 24 hours to ensure complete neutralization.
-
The neutralized slurry and any rinsate from the container should be collected as hazardous waste.
-
4. Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate the immediate spill area and ensure adequate ventilation.[5]
-
Containment: Dike the spill to prevent it from entering drains or water systems.[5]
-
Absorption: For minor spills, absorb the material with a dry, inert absorbent such as sawdust, floor-dry, or a commercial isocyanate spill kit.[5] Do not use water. [5]
-
Collection: Shovel the absorbed material into an open-top container. Do not seal this container due to the potential for a reaction with moisture that can cause a dangerous pressure buildup.[5]
-
Decontamination: Clean the spill area with one of the decontamination solutions mentioned above.[5] All materials used for cleanup must be disposed of as hazardous waste.
5. Final Disposal:
-
The ultimate disposal of this compound and its associated waste must be carried out by a licensed and certified hazardous waste disposal contractor.[5]
-
Never attempt to dispose of this chemical down the drain or in the regular trash.[4] The combustion of thiophene-containing compounds can generate toxic sulfur dioxide gas.[4]
-
Obtain and retain all documentation and certificates of disposal from the contractor for regulatory compliance.[5]
Disposal Workflow
The following diagram illustrates the logical progression of the disposal process for this compound.
References
Personal protective equipment for handling 2-Isocyanato-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Isocyanato-5-methylthiophene, a compound that requires stringent safety protocols due to its hazardous properties. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Overview
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and serious eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1] Isocyanates, as a class of compounds, are known to be potent sensitizers.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a risk of splashing, a full-face shield should be worn in conjunction with goggles.[2][3][4] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile, butyl rubber, or neoprene gloves are generally recommended for handling isocyanates.[5] Double gloving may be appropriate for some procedures. |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of exposure, disposable coveralls or a chemical-resistant apron should be worn.[2][5] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood.[6] If there is a risk of exceeding exposure limits, a respirator may be necessary. |
Operational Plan: Safe Handling Procedure
Following a step-by-step procedure is crucial for minimizing exposure and ensuring safety.
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling : Conduct all manipulations of this compound within the chemical fume hood.
-
Post-Handling : After completing the work, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE : Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in a designated hazardous waste container.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[7]
References
- 1. This compound | C6H5NOS | CID 11629619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actsafe.ca [actsafe.ca]
- 3. americanchemistry.com [americanchemistry.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. lakeland.com [lakeland.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
